Deprodone
説明
Structure
3D Structure
特性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h6,8,10,15-18,24-25H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZSMOGWYFPKCH-UJPCIWJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043210 | |
| Record name | Deprodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20423-99-8 | |
| Record name | Deprodone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20423-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deprodone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020423998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deprodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deprodone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEPRODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z380L7N00P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Profile of Deprodone: An In-depth Technical Guide
Introduction
Deprodone is a synthetic glucocorticoid corticosteroid.[1] Its propionate (B1217596) ester, this compound Propionate, is the active ingredient in topical formulations used for the treatment of various inflammatory skin conditions.[2][3] Developed by Torii Pharmaceutical Co., Ltd. and marketed in Japan, this compound Propionate is available in formulations such as creams, ointments, and plasters, with the plaster formulation (Eclar®) being notably used for the management of hypertrophic scars and keloids.[1][4] This document aims to provide a detailed technical guide on the pharmacological profile of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound Propionate exerts its therapeutic effects through its activity as a glucocorticoid receptor (GR) agonist. The mechanism of action is consistent with that of other corticosteroids and involves the modulation of gene expression to produce anti-inflammatory, immunosuppressive, and anti-proliferative effects.
The key steps in its mechanism of action are:
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound Propionate diffuses across the cell membrane of target cells. In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex.
-
Receptor Activation and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and the activated steroid-receptor complex translocates into the nucleus.
-
Modulation of Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the transcription of pro-inflammatory genes.
-
Anti-inflammatory Effects: This modulation of gene expression leads to the inhibition of the synthesis of pro-inflammatory cytokines, chemokines, and adhesion molecules. It also suppresses the activity of inflammatory cells such as leukocytes and monocytes.
-
Effects on Scar Tissue: In the context of keloids and hypertrophic scars, this compound Propionate is believed to reduce the excessive proliferation of fibroblasts and the deposition of collagen.
Signaling Pathway Diagram
Pharmacodynamics
The pharmacodynamic effects of this compound Propionate are a direct consequence of its interaction with the glucocorticoid receptor. While specific quantitative data for this compound is unavailable, the potency of corticosteroids is typically assessed through receptor binding affinity and functional assays.
Receptor Binding Affinity
The affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its potency. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity.
Table 1: Representative Glucocorticoid Receptor Binding Affinities of Various Corticosteroids (Illustrative Data)
| Compound | Relative Binding Affinity (RBA) | Reference |
| Dexamethasone | 100 | |
| Fluticasone Propionate | 1800 | |
| Budesonide | 935 | Not specified in search results |
| Beclomethasone-17-monopropionate | 500 | Not specified in search results |
| Prednisolone | 19 | Not specified in search results |
Note: This table presents illustrative data for other corticosteroids to provide context, as specific data for this compound Propionate was not found.
In Vitro Potency (IC50/EC50)
Functional assays are used to determine the concentration of a drug that elicits a half-maximal response (EC50 for agonists) or inhibits a response by half (IC50 for antagonists). For corticosteroids, these assays often measure the transactivation of a reporter gene under the control of GREs or the inhibition of pro-inflammatory cytokine production.
Table 2: Representative In Vitro Potency of Various Corticosteroids (Illustrative Data)
| Compound | Assay | EC50/IC50 | Reference |
| Dexamethasone | GRE-luciferase reporter assay | ~1 nM | Not specified in search results |
| Fluticasone Propionate | Inhibition of IL-1β induced GM-CSF release | ~0.1 nM | Not specified in search results |
| Budesonide | Inhibition of TNF-α release | ~0.5 nM | Not specified in search results |
Note: This table presents illustrative data for other corticosteroids to provide context, as specific data for this compound Propionate was not found.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound Propionate are not well-documented in publicly available literature. The primary route of administration is topical, which generally results in low systemic absorption.
Table 3: Expected Pharmacokinetic Parameters for a Topical Corticosteroid (General Overview)
| Parameter | Description | Expected Value/Characteristic |
| Absorption | ||
| Bioavailability (Topical) | The fraction of the administered dose that reaches systemic circulation. | Generally low, but can be influenced by formulation, skin integrity, and application site. |
| Distribution | ||
| Protein Binding | The extent to which the drug binds to plasma proteins. | Corticosteroids typically exhibit high protein binding, primarily to albumin and corticosteroid-binding globulin (CBG). |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Moderate to high for systemically absorbed drug. |
| Metabolism | ||
| Primary Site | The main organ responsible for drug metabolism. | Liver is the primary site for systemic metabolism. Skin also possesses metabolic activity. |
| Metabolites | The products of drug metabolism. | Likely undergoes hydrolysis of the propionate ester and subsequent metabolism of the this compound core. |
| Excretion | ||
| Elimination Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Expected to be relatively short for the systemically absorbed fraction. |
| Route of Excretion | The primary route by which the drug and its metabolites are eliminated from the body. | Primarily renal excretion of metabolites. |
Note: This table provides a general overview of expected pharmacokinetic properties for a topical corticosteroid, as specific data for this compound Propionate is not available.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological profile of corticosteroids like this compound Propionate.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of Receptor Source: Cytosolic extracts containing the glucocorticoid receptor are prepared from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue.
-
Incubation: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound Propionate).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Glucocorticoid Response Element (GRE)-Based Reporter Gene Assay
This functional assay measures the ability of a compound to activate the glucocorticoid receptor and induce gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with two plasmids: one expressing the human glucocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple GREs.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound Propionate).
-
Cell Lysis and Reporter Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal reporter gene activation (EC50) is determined by fitting the data to a dose-response curve.
Conclusion
This compound Propionate is a potent topical corticosteroid that acts as a glucocorticoid receptor agonist. Its mechanism of action involves the modulation of gene expression to produce anti-inflammatory and immunosuppressive effects, making it effective in the treatment of a variety of dermatological conditions, including keloids and hypertrophic scars. While specific quantitative pharmacological data for this compound Propionate is not widely available, its clinical efficacy suggests a pharmacological profile consistent with other potent corticosteroids. Further research and publication of preclinical and clinical data would provide a more complete and quantitative understanding of this important therapeutic agent.
References
Deprodone Propionate for Hypertrophic Scar and Keloid Treatment: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypertrophic scars and keloids are fibroproliferative disorders of the skin that arise from an aberrant wound healing process. They are characterized by excessive deposition of extracellular matrix (ECM) components, particularly collagen. Current treatment modalities often yield unsatisfactory results, highlighting the need for more effective therapeutic agents. Deprodone propionate (B1217596), a potent topical corticosteroid, has emerged as a promising treatment, particularly in Japan where it is considered a first-line therapy for these conditions. This technical guide provides a comprehensive overview of the core scientific and clinical data related to this compound propionate for the management of hypertrophic scars and keloids. It details its mechanism of action, summarizes available quantitative clinical data, provides established experimental protocols for its evaluation, and visualizes key biological pathways and experimental workflows.
Introduction
Hypertrophic scars are raised, erythematous, and pruritic fibrous lesions that remain within the confines of the original wound. Keloids, in contrast, are more aggressive, extending beyond the original wound margins and rarely regressing spontaneously. Both conditions result from a prolonged inflammatory phase during wound healing, leading to excessive fibroblast proliferation and collagen synthesis.
This compound propionate is a high-potency topical corticosteroid that has demonstrated significant efficacy in the treatment and prevention of hypertrophic scars and keloids.[1][2][3] It is often administered via a plaster or tape formulation, which provides sustained and targeted delivery of the active ingredient to the scar tissue.[1][4] This mode of delivery enhances its penetration and efficacy.
Mechanism of Action
The therapeutic effects of this compound propionate in scar management are multifactorial, stemming from its potent anti-inflammatory, anti-proliferative, and ECM-modulating properties.
2.1. Anti-inflammatory Effects: this compound propionate, like other corticosteroids, binds to the glucocorticoid receptor (GR) in the cytoplasm of inflammatory cells. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and represses the expression of pro-inflammatory genes. This leads to a reduction in the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, and a decrease in the infiltration of inflammatory cells into the scar tissue.
2.2. Anti-proliferative and Pro-apoptotic Effects on Fibroblasts: A hallmark of hypertrophic scars and keloids is the excessive proliferation of fibroblasts. Corticosteroids have been shown to inhibit fibroblast proliferation.
2.3. Modulation of Extracellular Matrix Synthesis and Degradation: The excessive deposition of collagen is a key pathological feature of hypertrophic scars and keloids. Corticosteroids can counteract this by:
-
Downregulating Collagen Gene Expression: Studies have shown that corticosteroids can inhibit the transcription of pro-collagen genes, such as COL1A1 and COL3A1, in fibroblasts.
-
Increasing Collagenase Activity: Corticosteroids may also promote the breakdown of excess collagen by increasing the activity of collagenases (matrix metalloproteinoproteinases).
2.4. Interaction with the TGF-β/Smad Signaling Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly the TGF-β/Smad cascade, is a critical regulator of fibrosis. In pathological scarring, this pathway is often hyperactivated, leading to increased fibroblast proliferation and collagen synthesis. Corticosteroids are known to interfere with this pathway, although the precise mechanisms are still under investigation. It is hypothesized that this compound propionate, through the activated glucocorticoid receptor, can inhibit the transcription of TGF-β receptors and downstream signaling molecules like Smad proteins, thereby reducing the pro-fibrotic effects of TGF-β.
Clinical Efficacy: Quantitative Data
While numerous case studies and observational reports attest to the effectiveness of this compound propionate, detailed quantitative data from large-scale, randomized controlled trials are still emerging. The available data, primarily from Japanese studies, demonstrate significant improvements in scar appearance and patient-reported outcomes.
| Study Type | Patient Population | Intervention | Assessment Scale | Key Quantitative Results | Citation(s) |
| Observational Study | 24 adult patients with hypertrophic scars or keloids unresponsive to fludroxycortide tape | This compound propionate plaster (20 µg/cm²) | Japan Scar Workshop (JSW) Scar Scale | 70.8% (17 out of 24) of patients showed improvement, with JSW scores reducing to less than 2 (indicating a mature scar). | |
| Retrospective Analysis | 100 patients (50 pediatric, 50 adult) with hypertrophic scars and keloids | This compound propionate tape or fludroxycortide tape | Patient and Observer Scar Assessment Scale (POSAS) and Dermatology Life Quality Index (DLQI) | Both patient and observer POSAS scores significantly decreased (p < 0.001). DLQI scores also significantly declined. | |
| Observational Study | 30 adult and 30 pediatric patients with hypertrophic and keloid scars | Fludroxycortide tape followed by this compound propionate plaster for non-responsive adults | Japan Scar Workshop (JSW) Scar Scale | 20% of adults responded to fludroxycortide tape. Of the non-responders, 70.8% improved after switching to this compound propionate plaster. |
Note: The Japan Scar Workshop (JSW) Scar Scale is a comprehensive tool that evaluates various parameters including color, elevation, hardness, and subjective symptoms like itching and pain. A lower score indicates a more mature and less severe scar. The Patient and Observer Scar Assessment Scale (POSAS) is another validated tool that includes both patient and observer components to assess scar quality. The Vancouver Scar Scale (VSS) is also a commonly used scale for scar assessment.
Experimental Protocols
The evaluation of anti-scarring agents like this compound propionate involves both in vitro and in vivo models to assess their efficacy and elucidate their mechanisms of action.
4.1. In Vitro Scratch Assay for Fibroblast Migration
This assay is a standard method to study cell migration in vitro.
-
Objective: To determine the effect of this compound propionate on the migration of hypertrophic scar-derived fibroblasts.
-
Methodology:
-
Cell Culture: Human hypertrophic scar-derived fibroblasts are cultured to confluence in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free area in the confluent monolayer.
-
Treatment: The cells are then treated with varying concentrations of this compound propionate or a vehicle control.
-
Imaging: The rate of "wound" closure is monitored and imaged at regular intervals (e.g., 0, 12, 24, and 48 hours) using a microscope.
-
Analysis: The area of the scratch is measured at each time point, and the percentage of wound closure is calculated to determine the effect of this compound propionate on fibroblast migration.
-
4.2. In Vivo Rabbit Ear Model of Hypertrophic Scarring
The rabbit ear model is a well-established and reproducible model for studying hypertrophic scar formation.
-
Objective: To evaluate the in vivo efficacy of a topical this compound propionate formulation in reducing hypertrophic scarring.
-
Methodology:
-
Wound Creation: Full-thickness dermal wounds are created on the ventral surface of the rabbit's ear using a biopsy punch.
-
Treatment Application: A plaster containing this compound propionate is applied to the wound site. Control wounds may receive a placebo plaster.
-
Scar Assessment: Scars are allowed to form over a period of several weeks. At the end of the study period, the scars are harvested.
-
Analysis:
-
Macroscopic Evaluation: The scars are photographed, and their elevation and surface area are measured.
-
Histological Analysis: The harvested scar tissue is sectioned and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to assess parameters such as epidermal and dermal thickness, collagen organization, and inflammatory cell infiltration.
-
Immunohistochemistry: Staining for specific markers such as alpha-smooth muscle actin (α-SMA) can be performed to quantify the presence of myofibroblasts.
-
Gene and Protein Expression Analysis: Techniques like quantitative PCR (qPCR) and Western blotting can be used to analyze the expression of genes and proteins related to fibrosis (e.g., COL1A1, COL3A1, TGF-β1, Smad proteins).
-
-
Visualizations: Signaling Pathways and Workflows
5.1. Signaling Pathway: Corticosteroid Modulation of the TGF-β/Smad Pathway in Fibroblasts
Caption: Corticosteroid modulation of the pro-fibrotic TGF-β/Smad signaling pathway in fibroblasts.
5.2. Experimental Workflow: In Vitro Scratch Assay
Caption: Workflow for an in vitro scratch assay to evaluate fibroblast migration.
5.3. Experimental Workflow: In Vivo Rabbit Ear Model
Caption: Workflow for the in vivo rabbit ear model of hypertrophic scarring.
Conclusion and Future Directions
This compound propionate, particularly in a plaster formulation, is an effective and promising therapeutic agent for the management of hypertrophic scars and keloids. Its potent anti-inflammatory, anti-proliferative, and ECM-modulating effects, likely mediated in part through the inhibition of the TGF-β/Smad signaling pathway, contribute to its clinical efficacy.
Future research should focus on:
-
Conducting large-scale, multicenter, randomized controlled trials to further quantify the efficacy of this compound propionate using standardized scar assessment scales.
-
Elucidating the precise molecular mechanisms by which this compound propionate modulates fibroblast behavior and ECM deposition, including its specific effects on the TGF-β/Smad pathway and other relevant signaling cascades.
-
Optimizing drug delivery systems to enhance the penetration and bioavailability of this compound propionate in scar tissue.
-
Investigating the long-term safety and efficacy of this compound propionate, particularly in pediatric populations.
By addressing these research questions, the full therapeutic potential of this compound propionate in the management of fibroproliferative skin disorders can be realized, offering improved outcomes for patients affected by hypertrophic scars and keloids.
References
- 1. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scar-keloid.com [scar-keloid.com]
- 4. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - Textbook on Scar Management - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Antiproliferative Landscape of Deprodone Propionate on Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deprodone propionate (B1217596), a potent corticosteroid, is clinically utilized in the management of hyperproliferative skin disorders such as keloids and hypertrophic scars. These conditions are fundamentally characterized by the excessive proliferation of dermal fibroblasts and the aberrant deposition of extracellular matrix. This technical guide provides an in-depth exploration of the effects of this compound propionate on fibroblast proliferation, detailing the underlying molecular mechanisms, experimental methodologies for investigation, and a comparative analysis of corticosteroid effects on these critical stromal cells. While direct quantitative data for this compound propionate is limited in publicly available literature, this guide synthesizes the broader understanding of glucocorticoid action on fibroblasts to provide a robust framework for research and development.
Core Mechanism of Action: A Glucocorticoid Perspective
Glucocorticoids, as a class of steroid hormones, exert profound and diverse effects on cellular processes, including proliferation. The action of this compound propionate on fibroblasts is primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The binding of this compound propionate to the cytoplasmic GR instigates a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus.
Once in the nucleus, the activated GR can modulate gene expression through several mechanisms:
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-proliferative and anti-inflammatory proteins.
-
Transrepression: The GR can interfere with the activity of other transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are pivotal in promoting inflammation and cell proliferation. This interaction does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these pro-proliferative transcription factors from binding to their respective DNA response elements.
A key molecular mechanism implicated in the anti-proliferative effect of glucocorticoids on fibroblasts is the induction of cell cycle inhibitors. For instance, glucocorticoids have been shown to upregulate the expression of the cyclin-dependent kinase (CDK) inhibitor p21Cip1.[1][2] This protein binds to and inactivates cyclin D-CDK4/6 complexes, which are essential for the phosphorylation of the retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for entry into the S phase of the cell cycle and effectively causing a G1 cell cycle arrest.
Signaling Pathway of Glucocorticoid-Mediated Inhibition of Fibroblast Proliferation
The following diagram illustrates the key signaling events initiated by glucocorticoids, such as this compound propionate, leading to the inhibition of fibroblast proliferation.
Quantitative Data on Corticosteroid Effects on Fibroblast Proliferation
| Corticosteroid | Fibroblast Type | Concentration | Observed Effect on Proliferation | Reference |
| Clobetasol Propionate | Normal Adult Skin, Scleroderma Skin, Rheumatoid Synovial | 10 µg/mL | Inhibition | [3] |
| Clobetasone Butyrate | Normal Adult Skin, Scleroderma Skin, Rheumatoid Synovial | 10 µg/mL | Inhibition | [3] |
| Betamethasone Valerate | Normal Adult Skin | 10 µg/mL | Stimulation (in some strains) | |
| Betamethasone Valerate | Rheumatoid Synovial | 10 µg/mL | Inhibition | |
| Hydrocortisone | Normal Adult Skin | 10 µg/mL | Stimulation (in some strains) | |
| Hydrocortisone | Rheumatoid Synovial | 10 µg/mL | Inhibition | |
| Dexamethasone | Mouse L929 Fibroblasts | 10⁻⁷ M | Inhibition |
Experimental Protocols
The following sections detail standardized methodologies for assessing the impact of this compound propionate on fibroblast proliferation.
Human Dermal Fibroblast Culture
A foundational requirement for in vitro assessment is the robust culture of primary human dermal fibroblasts.
-
Cell Source: Primary human dermal fibroblasts can be isolated from skin biopsies (e.g., neonatal foreskin, adult skin explants) or obtained from commercial cell banks to ensure reproducibility.
-
Culture Medium: A standard growth medium consists of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-15% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. For certain experiments, a low-serum medium (e.g., 0.5-2% FBS) may be used to synchronize cells or reduce the confounding effects of growth factors in the serum.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is typically changed every 2-3 days.
-
Passaging: When fibroblasts reach 80-90% confluency, they are passaged using trypsin-EDTA to detach the cells. Cells are then re-seeded at a lower density (e.g., 1:3 to 1:6 split ratio) into new culture flasks. It is crucial to use cells at a low passage number for experiments to avoid replicative senescence.
Fibroblast Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Fibroblasts are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound propionate (e.g., ranging from 1 nM to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable, metabolically active cells.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the effect of this compound propionate on fibroblast proliferation.
Conclusion
This compound propionate, in line with its classification as a potent glucocorticoid, is anticipated to exert an inhibitory effect on fibroblast proliferation. This action is central to its therapeutic efficacy in fibroproliferative disorders. The underlying mechanism is complex, involving the modulation of gene expression through the glucocorticoid receptor to induce cell cycle arrest. While specific quantitative data for this compound propionate remains to be fully elucidated in publicly accessible research, the experimental frameworks provided herein offer a clear path for such investigations. A deeper understanding of the dose-dependent effects and molecular signatures of this compound propionate on fibroblasts will be instrumental in optimizing its clinical application and in the development of novel anti-fibrotic therapies.
References
- 1. Glucocorticoid inhibition of fibroblast proliferation and regulation of the cyclin kinase inhibitor p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of corticosteroids on the proliferation of normal and abnormal human connective tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Deprodone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deprodone, a synthetic corticosteroid, exerts its anti-inflammatory effects through interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the binding affinity of this compound to the GR, placed in the context of other well-established glucocorticoids. While specific quantitative binding affinity data for this compound is not widely available in publicly accessible literature, this document outlines the established mechanisms of action, details the experimental protocols for determining such affinities, and presents the GR signaling pathway. This guide serves as a valuable resource for researchers and professionals involved in the study of corticosteroid pharmacology and drug development.
Introduction to this compound and the Glucocorticoid Receptor
This compound, also known as 21-Deoxyprednisolone, is a synthetic glucocorticoid.[1][2][3][4] Its prodrug form, this compound propionate, is utilized in Japan for the topical treatment of inflammatory skin conditions.[5] Like other corticosteroids, the therapeutic effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates the expression of a wide range of genes involved in inflammation, immune response, and metabolism. The affinity of a glucocorticoid for the GR is a critical determinant of its potency and clinical efficacy.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid, such as this compound, to the cytosolic glucocorticoid receptor initiates a cascade of molecular events. In its inactive state, the GR is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR-ligand complex into the nucleus. Within the nucleus, this complex can modulate gene expression through several mechanisms, including direct binding to glucocorticoid response elements (GREs) on DNA, leading to the transactivation of anti-inflammatory genes, and protein-protein interactions with other transcription factors, resulting in the transrepression of pro-inflammatory genes.
References
Deprodone Propionate: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the structure-activity relationship (SAR) of deprodone propionate (B1217596), a potent synthetic corticosteroid. By examining its chemical structure in relation to its pharmacological activity, this document aims to provide valuable insights for researchers and professionals involved in the development of anti-inflammatory and immunosuppressive agents.
This compound propionate is recognized as a high-potency glucocorticoid receptor (GR) agonist.[1] Its therapeutic efficacy, particularly in topical formulations for inflammatory skin conditions like keloids and hypertrophic scars, is well-documented.[1][2][3][4] This guide will delve into the molecular mechanisms, quantitative biological data, and the experimental methodologies used to characterize this compound.
Mechanism of Action: Glucocorticoid Receptor Agonism
The primary mechanism of action for this compound propionate involves its function as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Within the nucleus, this complex modulates gene expression through two main pathways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the inflammatory cascade.
-
Transrepression: The GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the production of pro-inflammatory cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).
This dual action of transactivation and transrepression results in the potent anti-inflammatory, immunosuppressive, and anti-proliferative effects of this compound propionate.
Figure 1: Simplified signaling pathway of this compound Propionate via the Glucocorticoid Receptor.
Structure-Activity Relationship (SAR)
The chemical structure of this compound propionate is pivotal to its high potency. Key structural features and their contributions to its activity are outlined below:
-
Core Steroid Structure: The foundational four-ring steroid nucleus is essential for binding to the glucocorticoid receptor.
-
C17α-Propionate Ester: Esterification at the C17α position with a propionate group significantly enhances the lipophilicity and, consequently, the binding affinity of the molecule to the GR. Generally, increasing the length of the ester chain at C17 from acetate (B1210297) to valerate (B167501) leads to an increase in both binding affinity and lipophilicity. The propionate ester in this compound propionate is a key contributor to its high potency.
-
C16α/β Substitutions: While this compound itself lacks a C16 methyl group found in potent corticosteroids like dexamethasone (B1670325) and betamethasone, substitutions at the C16 and C17 positions are crucial for high glucocorticoid activity. The acetal (B89532) substitution at C16/C17 in some glucocorticoids, for instance, has been shown to significantly increase receptor affinity.
-
Fluorination: Although not present in this compound, fluorination at the 9α position in many synthetic corticosteroids is known to enhance both glucocorticoid and mineralocorticoid activity.
The combination of these structural modifications results in a molecule with a high affinity for the glucocorticoid receptor, leading to its classification as a potent topical corticosteroid.
Quantitative Biological Data
While specific quantitative data for the binding affinity (Kd or Relative Binding Affinity - RBA) of this compound propionate is not extensively available in publicly accessible literature, its classification as a Group I or II topical corticosteroid in Japan indicates a very high potency. For a comparative perspective, the RBA values for several other corticosteroids relative to dexamethasone (RBA = 100) are presented in Table 1.
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone |
| Dexamethasone | 100 |
| Fluticasone Propionate | 1775 |
| Mometasone Furoate | 2200 |
| Budesonide | 935 |
| Beclomethasone Dipropionate | 500 |
| Triamcinolone Acetonide | 180-190 |
| Flunisolide | 160 |
| Hydrocortisone | 10 |
Table 1: Relative Binding Affinity of various glucocorticoids for the glucocorticoid receptor. Data compiled from various sources. It is important to note that RBA values can vary between studies.
The anti-inflammatory potency of corticosteroids can also be quantified by their ability to inhibit the production of pro-inflammatory cytokines. Table 2 provides the half-maximal inhibitory concentration (IC50) values for the inhibition of key cytokines by different corticosteroids.
| Corticosteroid | Cytokine | IC50 (nM) | Cell Type/Stimulus |
| Dexamethasone | IL-8 | 3.4 x 10-9 M | Human Polymorphonuclear Neutrophils / TNF-α |
| Betamethasone | IL-8 | 1.8 x 10-8 M | Human Polymorphonuclear Neutrophils / TNF-α |
| Hydrocortisone | IL-8 | 1.8 x 10-7 M | Human Polymorphonuclear Neutrophils / TNF-α |
| Dexamethasone | MIP-1α | 1.0 x 10-8 M | Human Polymorphonuclear Neutrophils / TNF-α |
| Betamethasone | MIP-1α | 3.8 x 10-8 M | Human Polymorphonuclear Neutrophils / TNF-α |
| Hydrocortisone | MIP-1α | 4.8 x 10-7 M | Human Polymorphonuclear Neutrophils / TNF-α |
| Dexamethasone | IL-6 | 18.9 | IL-6-dependent hybridoma |
| Budesonide | IL-6 | 2.2 | IL-6-dependent hybridoma |
| Prednisolone | IL-6 | 7.5 | IL-6-dependent hybridoma |
Table 2: Comparative IC50 values for cytokine inhibition by various corticosteroids. Data for this compound propionate is not currently available in the reviewed literature.
Experimental Protocols
The characterization of this compound propionate's structure-activity relationship relies on a variety of in vitro and in vivo experimental models.
In Vitro Assays
This assay is fundamental in determining the binding affinity of a corticosteroid to the GR.
Figure 2: Workflow for a Glucocorticoid Receptor Competitive Binding Assay.
Protocol Outline:
-
Preparation of Cytosol: A cytosolic fraction containing the GR is prepared from a suitable cell line or tissue through homogenization and ultracentrifugation.
-
Competitive Binding: A fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosol in the presence of increasing concentrations of unlabeled this compound propionate.
-
Equilibrium: The mixture is incubated at a low temperature (e.g., 4°C) for an extended period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, commonly using dextran-coated charcoal which adsorbs the small, free radioligand.
-
Quantification: The radioactivity of the supernatant, containing the receptor-bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound propionate that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Relative Binding Affinity (RBA) can then be calculated relative to a standard corticosteroid like dexamethasone.
This assay assesses the functional anti-inflammatory activity of this compound propionate.
Protocol Outline:
-
Cell Culture: Immune cells, such as human polymorphonuclear neutrophils (PMNs) or a macrophage cell line (e.g., RAW 264.7), are cultured.
-
Pre-treatment: The cells are pre-treated with varying concentrations of this compound propionate for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or TNF-α, to induce the production and release of cytokines (e.g., IL-6, TNF-α).
-
Supernatant Collection: After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of the target cytokine in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of this compound propionate that causes 50% inhibition of cytokine release, is calculated.
In Vivo Assays
This is a standard model for evaluating the anti-inflammatory activity of topically applied agents.
Protocol Outline:
-
Animal Model: Male Swiss mice are typically used.
-
Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone) is applied to the inner surface of the right ear of each mouse to induce inflammation and edema. The left ear serves as a control.
-
Treatment: The test compound, this compound propionate, dissolved in the same vehicle, is applied topically to the right ear, usually shortly before or after the application of croton oil. A control group receives the vehicle only, and a positive control group may be treated with a known anti-inflammatory agent like dexamethasone.
-
Measurement of Edema: After a specific time period (e.g., 6 hours), the animals are euthanized, and a circular section is punched from both ears.
-
Data Analysis: The weight of the ear punch from the treated (right) ear is compared to the control (left) ear. The difference in weight is a measure of the inflammatory edema. The percentage inhibition of edema by this compound propionate is calculated relative to the vehicle-treated control group.
This assay is a well-established method for determining the potency of topical corticosteroids in humans. The degree of skin blanching (vasoconstriction) is correlated with the anti-inflammatory activity of the corticosteroid.
Protocol Outline:
-
Subjects: Healthy human volunteers are enrolled.
-
Application: The this compound propionate formulation is applied to small, designated areas on the forearm skin, typically under occlusion to enhance penetration.
-
Evaluation: At specified time points after application, the degree of skin blanching at the application sites is visually assessed by trained observers using a graded scale. Alternatively, a chromameter can be used for a more objective measurement of the change in skin color.
-
Data Analysis: The intensity and duration of the blanching response are used to classify the potency of the this compound propionate formulation relative to other corticosteroids.
Conclusion
This compound propionate's potent anti-inflammatory and immunosuppressive effects are a direct consequence of its specific chemical structure, which confers high affinity for the glucocorticoid receptor. The C17α-propionate ester is a particularly important feature for its activity. While direct comparative quantitative binding data for this compound propionate remains elusive in readily available literature, its clinical efficacy and classification as a high-potency topical corticosteroid underscore the success of its molecular design. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound propionate and novel corticosteroid analogues. A deeper understanding of the nuanced structure-activity relationships will continue to drive the development of more effective and safer anti-inflammatory therapies.
References
An In-depth Technical Guide on the Synthesis and Chemical Properties of Deprodone Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Deprodone propionate (B1217596) is a potent synthetic corticosteroid recognized for its significant anti-inflammatory, immunosuppressive, and anti-fibrotic properties.[1][2][3] Structurally, it is a 21-deoxyprednisolone derivative, characterized by esterification with propionic acid at the 17α-position, a modification that enhances its lipophilicity and dermal penetration.[3][4] This guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound propionate. It is intended for professionals in research and drug development, offering detailed data, outlining synthetic pathways, and illustrating key biological mechanisms. The information is compiled from scientific literature and patent filings to ensure technical accuracy and relevance.
Chemical and Physical Properties
This compound propionate's physicochemical characteristics are fundamental to its formulation and therapeutic efficacy. Its molecular structure facilitates effective penetration into the skin, making it suitable for topical applications, such as in plaster formulations for managing hypertrophic scars and keloids.
| Property | Value | Reference |
| CAS Number | 20424-00-4 | |
| Molecular Formula | C24H32O5 | |
| Molecular Weight | 400.51 g/mol | |
| IUPAC Name | [(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
| Melting Point | 227–229°C | |
| Solubility | DMSO: 250 mg/mL (624.20 mM) | |
| Storage (Stock Solution) | Use within 1 month at -20°C; Use within 6 months at -80°C | |
| Storage (Powder) | 3 years at -20°C | |
| InChI Key | DRSFVGQMPYTGJY-GNSLJVCWSA-N |
Synthesis of this compound Propionate
The synthesis of this compound propionate is achieved by chemically modifying the prednisolone (B192156) skeleton. The primary objective of the synthesis is to esterify the 17-position with propionic acid and deoxidize the 21-position. An optimized industrial synthesis route has been developed to ensure high purity (>95%) and batch consistency for clinical applications.
Two distinct synthesis pathways are documented in the literature:
Route 1: Industrial Synthesis This widely cited method involves a three-step process starting from prednisolone.
-
Oxidation: Prednisolone is oxidized using chromium trioxide in acetic acid to produce 21-deoxyprednisolone.
-
Esterification: The 17-position of 21-deoxyprednisolone is esterified using propionic anhydride (B1165640) with p-toluenesulfonic acid as a catalyst.
-
Reduction: A final reduction step, typically using potassium borohydride (B1222165) (KBH4), is performed to eliminate intermediate byproducts, yielding the final this compound propionate structure.
Caption: Industrial synthesis workflow for this compound propionate.
Route 2: Alternative Synthesis An alternative pathway begins with 21-O-(methanesulfonyl)prednisolone. This route involves the formation of a nitrate (B79036) ester intermediate, which is subsequently treated with sodium iodide and sodium bisulfite to yield the final product.
Mechanism of Action
This compound propionate functions as a potent glucocorticoid receptor (GR) agonist, initiating a cascade of molecular events that result in broad anti-inflammatory and anti-fibrotic effects.
3.1. Anti-Inflammatory and Immunosuppressive Pathways The primary mechanism involves binding to cytoplasmic glucocorticoid receptors. This steroid-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs).
Key downstream effects include:
-
Inhibition of Pro-inflammatory Mediators: It boosts the production of Annexin A1, a potent inhibitor of phospholipase A2 (PLA2). This action blocks the release of arachidonic acid from cell membranes, thereby halting the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.
-
Cytokine Suppression: It effectively downregulates the synthesis and release of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Transforming Growth Factor-beta 1 (TGF-β1).
-
Membrane Stabilization: It stabilizes lysosomal membranes, preventing the release of enzymes that can exacerbate inflammation and tissue damage.
-
Vascular Effects: The compound reduces capillary permeability and promotes vasoconstriction, which helps to diminish edema and erythema at the site of inflammation.
3.2. Anti-Fibrotic Mechanisms In the context of scar management, this compound propionate exhibits significant anti-fibrotic activity, primarily through the inhibition of the TGF-β/Smad signaling pathway, which is a central contributor to the excessive extracellular matrix accumulation seen in keloids and hypertrophic scars. This leads to a marked attenuation of collagen I and collagen III synthesis in keloid-derived fibroblasts.
Caption: Signaling pathways of this compound propionate.
Experimental Protocols and Methodologies
Detailed, step-by-step experimental protocols are often proprietary or contained within the full text of primary research articles and patents. The following sections provide generalized workflows based on the available literature.
4.1. Generalized Protocol for Synthesis This protocol outlines the key stages for the industrial synthesis of this compound propionate from prednisolone.
-
Reaction Setup (Oxidation): Dissolve prednisolone in glacial acetic acid. Add chromium trioxide and stir at a controlled temperature until the starting material is consumed (monitored by TLC or HPLC).
-
Work-up and Purification: Quench the reaction and extract the product (21-deoxyprednisolone). Purify using recrystallization or column chromatography.
-
Reaction Setup (Esterification): Dissolve the purified 21-deoxyprednisolone in a suitable solvent. Add propionic anhydride and a catalytic amount of p-toluenesulfonic acid. Heat the reaction mixture.
-
Work-up and Purification: Upon completion, neutralize the acid, extract the product, and purify to isolate the intermediate.
-
Reaction Setup (Reduction): Dissolve the intermediate in a solvent mixture (e.g., DMF-water). Add potassium borohydride (KBH4) portion-wise at a controlled temperature.
-
Final Purification and Characterization: After the reaction is complete, perform an aqueous work-up. Extract the final product, this compound propionate, and purify via recrystallization. Confirm the structure and purity using techniques such as NMR, Mass Spectrometry, and HPLC.
Caption: Generalized experimental workflow for synthesis.
4.2. Generalized Protocol for Assessing Anti-Fibrotic Activity This outlines a standard cell-based assay to evaluate the effect of this compound propionate on collagen synthesis in human keloid-derived fibroblasts.
-
Cell Culture: Culture primary human keloid-derived fibroblasts in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Treatment: Seed cells into plates. Once they reach a desired confluency, replace the media with serum-free media for 24 hours. Treat cells with varying concentrations of this compound propionate (dissolved in DMSO) or a vehicle control for 24-48 hours.
-
Protein Extraction: Lyse the cells using RIPA buffer or a similar lysis buffer containing protease inhibitors. Quantify the total protein concentration using a BCA or Bradford assay.
-
Western Blot Analysis: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against Collagen I, Collagen III, and a loading control (e.g., GAPDH).
-
Quantification and Analysis: Following incubation with appropriate secondary antibodies, visualize the protein bands. Quantify band intensity using densitometry software. Normalize the expression of Collagen I and III to the loading control and compare the results from treated cells to the vehicle control.
Summary of Quantitative Data
The lipophilic nature and high receptor affinity of this compound propionate contribute to its high potency, allowing for effective formulations at low concentrations.
| Parameter | Finding | Reference |
| Anti-Fibrotic Efficacy | Attenuates collagen I/III synthesis by 40–60% in keloid-derived fibroblasts. | |
| Topical Formulation Concentration | 20 μg/cm² in plaster formulation (Eclar®). | |
| Comparative Concentration | Flurandrenolide and fludroxycortide tapes use a lower concentration of 4 μg/cm². | |
| Side Effect Incidence (Plaster) | In a study of 910 cases, 2.64% exhibited side effects (e.g., capillary dilation, contact dermatitis). |
References
In-Vitro Efficacy of Deprodone Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in-vitro efficacy studies with detailed quantitative data and experimental protocols specifically for Deprodone propionate (B1217596) are limited in publicly available scientific literature. This guide provides a comprehensive overview of the expected in-vitro efficacy of this compound propionate based on its classification as a potent topical corticosteroid. The presented data, protocols, and pathways are representative of this class of compounds and are supported by studies on other potent corticosteroids.
Introduction
This compound propionate is a synthetic glucocorticoid belonging to the class of potent topical corticosteroids. These agents are the cornerstone of therapy for a multitude of inflammatory and hyperproliferative skin disorders. Their efficacy stems from their broad anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects. This technical guide delves into the in-vitro methodologies used to characterize the efficacy of potent corticosteroids like this compound propionate, providing insights into their mechanism of action and experimental evaluation.
Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
The primary mechanism of action for all glucocorticoids, including this compound propionate, is initiated by their binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the activated GR complex modulates gene transcription through two main pathways:
-
Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a key mechanism for the anti-inflammatory effects of corticosteroids.
-
Transactivation: The GR complex can also directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, leading to the increased transcription of anti-inflammatory proteins and other regulatory molecules.
The following diagram illustrates the generalized signaling pathway for glucocorticoids.
Quantitative Data on In-Vitro Efficacy
While specific IC50 values for this compound propionate are not widely published, the following tables summarize representative quantitative data for other potent topical corticosteroids in key in-vitro assays. This data provides a benchmark for the expected potency of this compound propionate.
Table 1: Relative Binding Affinity to Glucocorticoid Receptor (GR)
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone |
| Dexamethasone | 100 |
| This compound Propionate | Data not available |
| Clobetasol Propionate | ~1800 |
| Fluticasone Propionate | ~1775 |
| Betamethasone Dipropionate | ~500 |
| Triamcinolone Acetonide | ~180 |
| Hydrocortisone | ~10 |
Data is compiled from various sources and may vary based on assay conditions.
Table 2: Inhibition of Pro-inflammatory Cytokine Release
| Compound | Cell Line | Stimulant | Cytokine Inhibited | IC50 (nM) - Representative Data |
| This compound Propionate | - | - | - | Data not available |
| Fluticasone Propionate | Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | IL-13 | ~0.1 |
| Clobetasol Propionate | Monocyte-derived Dendritic Cells | Lipopolysaccharide (LPS) | IL-12p70, TNF-α, IL-6 | Potent Inhibition (Specific IC50 not stated) |
| Betamethasone Dipropionate | Human Bronchial Epithelial Cells (BEAS-2B) | - | VCAM-1 Expression | ~0.03 |
IC50 values are illustrative and sourced from studies on the respective compounds.
Table 3: Anti-proliferative Effects on Skin Cells
| Compound | Cell Line | Assay | Endpoint | Representative Results |
| This compound Propionate | - | - | - | Data not available |
| Clobetasol Propionate | Human Keratinocytes (HaCaT) | MTT Assay | Inhibition of Cell Proliferation | Significant inhibition at 10⁻⁴ M |
| Betamethasone Dipropionate | Human Keratinocytes (HaCaT) | MTT Assay | Inhibition of Cell Proliferation | Strongest anti-proliferative effect at 10⁻⁴ M |
| Hydrocortisone | Normal Human Dermal Fibroblasts | Cell Counting | Inhibition of Cell Proliferation | Less inhibitory compared to potent corticosteroids |
Detailed Experimental Protocols
The following are detailed methodologies for key in-vitro experiments typically employed to assess the efficacy of potent corticosteroids.
Glucocorticoid Receptor (GR) Binding Affinity Assay
Objective: To determine the affinity of the test compound for the glucocorticoid receptor.
Methodology: Competitive Radioligand Binding Assay
-
Preparation of Cytosol: Human cells expressing the GR (e.g., A549 lung carcinoma cells or human keratinocytes) are cultured and harvested. The cells are homogenized in a buffer to prepare a cytosolic fraction containing the GR.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (this compound propionate).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds the free radioligand.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard corticosteroid like dexamethasone.
Inhibition of Cytokine Release Assay
Objective: To measure the ability of the test compound to inhibit the production of pro-inflammatory cytokines.
Methodology: ELISA-based quantification from stimulated immune cells.
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood or a relevant cell line (e.g., THP-1 monocytes) is cultured.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound propionate for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent such as Lipopolysaccharide (LPS) or Phytohaemagglutinin (PHA) to induce cytokine production.
-
Incubation: The cells are incubated for a period sufficient for cytokine release (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cytokine release, is calculated.
Keratinocyte Anti-Proliferation Assay
Objective: To assess the anti-proliferative effect of the test compound on keratinocytes.
Methodology: MTT Assay
-
Cell Seeding: Human keratinocytes (e.g., HaCaT cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound propionate.
-
Incubation: The plate is incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Incubation: The plate is incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for anti-proliferative activity is determined.
The following diagram provides a workflow for a typical in-vitro efficacy study.
Conclusion
This compound propionate, as a potent topical corticosteroid, is expected to exhibit significant in-vitro efficacy in models of inflammation and hyperproliferation. Its mechanism of action is centered on the modulation of gene expression via the glucocorticoid receptor, leading to the suppression of pro-inflammatory pathways and the promotion of anti-inflammatory responses. The experimental protocols detailed in this guide provide a robust framework for the in-vitro characterization of this compound propionate and other novel corticosteroid candidates, enabling a comprehensive assessment of their therapeutic potential. Further studies providing direct quantitative data for this compound propionate will be invaluable in precisely positioning its efficacy within the armamentarium of topical corticosteroids.
Methodological & Application
Deprodone Propionate Plaster: Application Notes and Protocols for Keloid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deprodone propionate (B1217596), a potent corticosteroid, has demonstrated significant efficacy in the management of keloids, particularly in the form of a plaster formulation. This document provides detailed application notes and protocols based on available clinical and preclinical data, intended to guide research and development in the field of dermatology and wound healing. This compound propionate plaster is recognized as a first-line therapy for keloids in Japan and offers a non-invasive treatment modality with a favorable safety profile.[1][2]
Mechanism of Action
This compound propionate exerts its therapeutic effects on keloids through its anti-inflammatory, anti-proliferative, and anti-fibrotic properties. The primary mechanism is believed to involve the modulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a critical regulator of fibroblast proliferation and extracellular matrix deposition, which is known to be dysregulated in keloid pathogenesis.[3][4][5] By suppressing this pathway, this compound propionate can reduce the excessive collagen synthesis and fibroblast proliferation that characterize keloid formation.
Signaling Pathway
Caption: TGF-β/Smad Signaling Pathway in Keloid Pathogenesis and this compound Propionate Intervention.
Application Protocols
Treatment of Existing Keloids
A standardized protocol for the application of this compound propionate plaster for existing keloids involves the following steps:
-
Preparation: The keloid and surrounding skin should be cleaned and dried thoroughly before application.
-
Application: The plaster should be cut to a size that covers the entire keloid with a small margin of surrounding healthy skin.
-
Frequency: The plaster is to be applied once daily and replaced with a new one every 24 hours.
-
Duration: Treatment duration is typically long-term, extending from several months to years, depending on the keloid's size, thickness, and response to therapy. Continuous and consistent application is crucial for optimal results.
Post-Excisional Prophylaxis
To prevent the recurrence of keloids after surgical excision, the following protocol is suggested:
-
Initiation: Application of the this compound propionate plaster should commence after the surgical wound has completely healed and sutures have been removed.
-
Application: The plaster should be applied to cover the entire length of the surgical scar.
-
Frequency and Duration: Similar to the treatment of existing keloids, the plaster should be applied daily and continued for an extended period, typically at least 12 months, to minimize the risk of recurrence.
Experimental Protocols
The following outlines a general experimental design for a clinical study evaluating the efficacy of this compound propionate plaster for keloids, based on methodologies from existing literature.
Caption: A general experimental workflow for a clinical trial on this compound propionate plaster for keloids.
Quantitative Data Summary
The efficacy of this compound propionate plaster has been evaluated in several studies. The following tables summarize the available quantitative data.
Table 1: Comparative Efficacy of this compound Propionate Plaster vs. Fludroxycortide Tape in Adults
| Outcome Measure | Fludroxycortide Tape (4 µg/cm²) | This compound Propionate Plaster (20 µg/cm²) |
| Patient Population | 30 adults with keloids/hypertrophic scars | 24 adults unresponsive to fludroxycortide tape |
| Treatment Duration | 1 year | 1 year |
| Improvement Rate (JSS) | 20% | 70.8% |
JSS: Japan Scar Workshop Scar Scale
Table 2: Efficacy of this compound Propionate Plaster in Pediatric Patients
| Outcome Measure | Fludroxycortide Tape (4 µg/cm²) |
| Patient Population | 30 pediatric patients with keloids/hypertrophic scars |
| Treatment Duration | 1 year |
| Improvement Rate (JSS) | 80% |
Note: Data for this compound propionate plaster in a pediatric-only cohort was not specified in the reviewed literature, which suggests fludroxycortide tape is often sufficient for this population.
Table 3: Reported Side Effects of this compound Propionate Plaster
| Side Effect | Incidence Rate |
| Contact Dermatitis | 0.55% |
| Folliculitis | 0.44% |
| Skin Atrophy | 0.44% |
| Telangiectasia | Not specified |
Conclusion
This compound propionate plaster is a valuable tool in the management of keloids, offering a potent and targeted topical corticosteroid therapy. The provided application notes and protocols, derived from the current scientific literature, can serve as a foundation for further research and clinical application. Future studies should focus on larger, randomized controlled trials to further elucidate the efficacy and safety of this compound propionate plaster and to explore its potential in combination with other treatment modalities.
References
- 1. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - Textbook on Scar Management - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. droracle.ai [droracle.ai]
- 5. dupuytrens.org [dupuytrens.org]
Application Notes: Formulating Deprodone Propionate for Topical Application
Introduction
Deprodone propionate (B1217596) is a potent, non-halogenated synthetic corticosteroid used in the treatment of various inflammatory skin disorders such as eczema and dermatitis.[1][2] Its efficacy is derived from its anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1][3] As a lipophilic molecule, it is well-suited for topical delivery, enabling targeted action with minimized systemic exposure.[4] The development of a stable, effective, and aesthetically pleasing topical formulation is critical to ensure patient compliance and therapeutic success.
These application notes provide a comprehensive guide for researchers and formulation scientists on the development of topical preparations containing this compound propionate. The document outlines the physicochemical properties of the active pharmaceutical ingredient (API), its mechanism of action, detailed protocols for formulation and evaluation, and stability considerations.
Physicochemical Properties of this compound Propionate
A thorough understanding of the API's properties is fundamental for formulation development. Key parameters for this compound propionate are summarized below.
| Property | Value | Reference |
| Chemical Name | [(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
| CAS Number | 20424-00-4 | |
| Molecular Formula | C₂₄H₃₂O₅ | |
| Molecular Weight | 400.5 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in DMSO (250 mg/mL) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year |
Mechanism of Action: Anti-Inflammatory Signaling Pathway
This compound propionate exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist. Upon diffusing into the target cell, it binds to the GR in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transrepression: The GR complex inhibits pro-inflammatory transcription factors like NF-κB and AP-1. This action suppresses the expression of genes that encode for inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, upregulating the transcription of anti-inflammatory genes, such as those for Annexin A1 (lipocortin-1). Annexin A1 inhibits phospholipase A2, thereby blocking the arachidonic acid pathway and reducing the production of prostaglandins (B1171923) and leukotrienes.
Experimental Protocols: Formulation Development
The choice of a topical vehicle (e.g., cream, ointment, gel) depends on the target skin condition, desired occlusivity, and patient preference. Ointments are typically more occlusive and moisturizing, while creams offer a less greasy feel.
General Formulation Workflow
The manufacturing process for a topical semi-solid generally follows a structured workflow to ensure homogeneity and stability.
Protocol 1: Oil-in-Water (O/W) Cream Formulation
This protocol describes a general method for preparing an O/W cream, which is often preferred for its non-greasy feel and ease of application.
Example Formulation:
| Phase | Ingredient | Function | % (w/w) |
| Oil Phase | This compound Propionate | Active Ingredient | 0.1 - 0.5 |
| Cetyl Alcohol | Thickener, Emollient | 5.0 | |
| Stearic Acid | Thickener, Emulsifier | 8.0 | |
| Isopropyl Myristate | Emollient, Penetration Enhancer | 4.0 | |
| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 5.0 | |
| Polysorbate 80 | O/W Emulsifier | 2.0 | |
| Phenoxyethanol | Preservative | 0.5 |
Equipment:
-
Two temperature-controlled beakers or vessels
-
High-shear homogenizer (e.g., rotor-stator type)
-
Overhead stirrer with an anchor or paddle impeller
-
Analytical balance
-
Water bath or heating mantle
Methodology:
-
Oil Phase Preparation: In a clean, dry beaker, combine Cetyl Alcohol, Stearic Acid, and Isopropyl Myristate. Heat the mixture to 70-75°C with continuous stirring until all components are melted and a homogenous solution is formed.
-
API Incorporation: Once the oil phase is uniform, add the accurately weighed this compound propionate and stir until completely dissolved. Maintain the temperature at 70-75°C.
-
Aqueous Phase Preparation: In a separate beaker, combine Purified Water, Glycerin, Polysorbate 80, and Phenoxyethanol. Heat this mixture to 70-75°C while stirring until all components are fully dissolved.
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer at a moderate speed. Continue homogenization for 5-10 minutes to form a fine emulsion.
-
Cooling: Transfer the emulsion to a vessel equipped with an overhead stirrer. Begin cooling the cream slowly towards room temperature while stirring at a low speed to prevent air entrapment.
-
Final Steps: Once the cream has cooled to room temperature and achieved a smooth, uniform consistency, perform final quality control tests (e.g., pH, viscosity). Package in appropriate containers.
Protocol 2: Oleaginous Ointment Formulation
This protocol outlines the preparation of a simple absorption ointment base, suitable for delivering lipophilic drugs like this compound propionate. Ointments provide an occlusive layer, which can enhance drug penetration.
Example Formulation:
| Ingredient | Function | % (w/w) |
| This compound Propionate | Active Ingredient | 0.1 - 0.5 |
| White Petrolatum | Oleaginous Base | q.s. to 100 |
| Mineral Oil | Levigating Agent | 5.0 - 10.0 |
| Cetostearyl Alcohol | Stiffening Agent | 5.0 |
Equipment:
-
Ointment mill or glass mortar and pestle
-
Spatula
-
Water bath or hot plate
-
Analytical balance
Methodology:
-
Base Preparation (Fusion Method): Melt the White Petrolatum and Cetostearyl Alcohol together in a beaker on a water bath at approximately 70°C. Mix until uniform and then allow it to cool with occasional stirring until congealed.
-
API Incorporation (Levigation): Accurately weigh the this compound propionate powder. Place it on an ointment slab or in a mortar. Add a small amount of Mineral Oil (as the levigating agent) and triturate with a spatula or pestle until a smooth, fine dispersion is achieved.
-
Geometric Dilution: Incorporate a small amount of the prepared ointment base (approximately equal in volume to the API dispersion) into the levigated drug and mix thoroughly. Continue adding the base in approximately doubling quantities, mixing completely after each addition, until all the base has been incorporated.
-
Homogenization: For larger batches or improved uniformity, pass the final ointment through an ointment mill.
-
Final Steps: Perform quality control checks for appearance, grittiness, and drug content uniformity. Package in well-closed containers (e.g., tubes or jars).
Experimental Protocols: Performance and Characterization
After formulation, the product must be evaluated for its quality, stability, and performance. In vitro release and permeation studies are critical for assessing the bioavailability of the drug from the semi-solid matrix.
Evaluation and Characterization Workflow
Protocol 3: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
IVRT is a crucial quality control tool used to assess the rate and extent of drug release from a semi-solid formulation, as described in USP General Chapter <1724>.
Key Experimental Parameters:
| Parameter | Recommended Specification |
| Apparatus | Vertical Diffusion Cell (Franz Cell) |
| Membrane | Inert, synthetic membrane (e.g., Polysulfone, Nitrocellulose) |
| Receptor Medium | Phosphate buffer (pH 5.5-7.4) with a solubilizer (e.g., 1% Tween 80) to maintain sink conditions |
| Temperature | 32 ± 0.5°C (to simulate skin surface temperature) |
| Stir Speed | 400-600 RPM |
| Dose | Finite dose, typically 5-15 mg/cm² |
| Sampling Times | e.g., 0.5, 1, 2, 4, 6, 8 hours |
Equipment:
-
Franz diffusion cell assembly (with donor and receptor chambers)
-
Circulating water bath
-
Magnetic stirrer
-
Synthetic membranes
-
Positive displacement pipette
-
Validated analytical method (e.g., HPLC) for drug quantification
Methodology:
-
Setup: Assemble the Franz cells. Fill the receptor chamber with pre-warmed, de-gassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Membrane Mounting: Place the synthetic membrane between the donor and receptor chambers and clamp securely. Allow the system to equilibrate for 30 minutes.
-
Sample Application: Accurately weigh and apply a finite dose of the this compound propionate formulation uniformly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time points, withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analysis: Analyze the concentration of this compound propionate in the collected samples using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of drug released per unit area (μg/cm²) over time. Plot this data to determine the release profile and calculate the release rate (flux) from the slope of the linear portion of the curve.
Protocol 4: In Vitro Skin Permeation Testing (IVPT)
IVPT provides insight into the ability of a drug to permeate through the skin layers. The protocol is similar to IVRT but uses excised human or animal skin as the membrane.
Methodology: The procedure largely follows that of IVRT, with the following critical differences:
-
Membrane: Use excised human or animal (e.g., porcine or rat) skin. The skin should be dermatomed to a consistent thickness (e.g., 200-500 µm) and mounted with the stratum corneum facing the donor chamber.
-
Objective: The goal is to measure the amount of drug that permeates through the skin into the receptor fluid, providing an indication of potential systemic absorption.
-
Data Analysis: The primary endpoint is the steady-state flux (Jss) across the skin, calculated from the linear portion of the cumulative permeation vs. time plot. The permeability coefficient (Kp) can also be determined.
Additional Quality Control Tests
Routine quality control tests are necessary to ensure batch-to-batch consistency and product stability.
| Test | Method/Apparatus | Purpose |
| Appearance | Visual Inspection | Check for color, homogeneity, and phase separation. |
| pH | pH meter | Ensure the pH is within a range compatible with skin (typically 4.5-6.5). |
| Viscosity | Brookfield Viscometer | Monitor the consistency and flow properties of the formulation. |
| Spreadability | Parallel plate method | Assess the ease of application and spreading on a surface. |
| Drug Content | HPLC | Verify that the API concentration is within specifications. |
| Microbial Limits | USP <61> & <62> | Ensure the product is free from harmful microbial contamination. |
Stability Testing
Stability studies are essential to determine the shelf-life of the product. Formulations should be stored under various temperature and humidity conditions as defined by ICH guidelines (e.g., 25°C/60% RH and accelerated conditions at 40°C/75% RH). At specified time points, samples should be evaluated for changes in physical appearance, pH, viscosity, and API concentration.
References
- 1. This compound Propionate | 20424-00-4 | Benchchem [benchchem.com]
- 2. This compound Propionate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 4. This compound propionate (20424-00-4) for sale [vulcanchem.com]
Application Notes and Protocols: Clinical Trial Design for Deprodone Propionate in Scar Management
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deprodone Propionate (B1217596) for Scar Management
This compound propionate is a potent topical corticosteroid that has demonstrated significant efficacy in the management of hypertrophic scars and keloids.[1][2] Its pharmacological activity stems from its action as a glucocorticoid receptor agonist, leading to potent anti-inflammatory, immunosuppressive, and anti-fibrotic effects.[1] In countries like Japan, this compound propionate plaster is considered a first-line therapy for the treatment and prevention of pathological scars.[2][3] These application notes provide a comprehensive overview of the mechanism of action of this compound propionate and a detailed protocol for a clinical trial designed to evaluate its efficacy and safety in scar management.
Mechanism of Action
This compound propionate exerts its therapeutic effects through multiple pathways, primarily by binding to and activating the glucocorticoid receptor (GR). This interaction initiates a cascade of intracellular events that modulate gene expression, ultimately suppressing inflammation and fibrosis.
Key Mechanisms:
-
Anti-inflammatory Effects: this compound propionate inhibits the production of pro-inflammatory cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α). It also interferes with the arachidonic acid pathway by upregulating lipocortin-1, which in turn inhibits phospholipase A2, reducing the synthesis of prostaglandins (B1171923) and leukotrienes. This suppression of inflammatory mediators reduces leukocyte migration to the site of injury, a critical step in the inflammatory process that contributes to scar formation.
-
Anti-fibrotic Effects: A primary driver of hypertrophic and keloid scar formation is the excessive proliferation of fibroblasts and the overproduction of extracellular matrix (ECM) components, particularly collagen. This compound propionate has been shown to inhibit the proliferation of fibroblasts and downregulate the synthesis of type I and type III collagen. This is thought to be mediated, in part, by the suppression of the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway, a key regulator of fibrosis.
Preclinical and Clinical Data Summary
While specific quantitative data from large-scale, randomized controlled trials are not abundant in the initial search, the existing literature and clinical experience, particularly from Japan, provide a strong rationale for the use of this compound propionate in scar management.
| Parameter | Finding | Reference |
| Receptor Binding | High binding affinity to glucocorticoid receptors, indicating high potency. | |
| In Vitro Studies | Inhibition of fibroblast proliferation and collagen synthesis. | |
| In Vivo Studies (Animal Models) | Reduction in scar area and improved collagen organization in rat models of scarring. | |
| Clinical Observation | Effective in reducing the size, redness, and hardness of hypertrophic scars and keloids, often with long-term use. | |
| Formulation | Plaster/tape formulations provide sustained and targeted delivery, enhancing efficacy and patient compliance. |
Signaling Pathway and Experimental Workflow
TGF-β/SMAD Signaling Pathway Inhibition by this compound Propionate
Caption: Potential mechanism of this compound propionate in inhibiting the TGF-β/SMAD signaling pathway to reduce fibrosis.
Clinical Trial Experimental Workflow
References
- 1. This compound Propionate | 20424-00-4 | Benchchem [benchchem.com]
- 2. The application of corticosteroids for pathological scar prevention and treatment: current review and update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - Textbook on Scar Management - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking the Potential of Deprodone Propionate Tape in Dermatological Research: Application Notes and Protocols
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Introduction
Deprodone propionate (B1217596) is a potent synthetic glucocorticoid corticosteroid that has garnered significant attention for its anti-inflammatory and anti-fibrotic properties.[1] Available in a tape formulation, particularly as Eclar® plaster (20 μg/cm²) in Japan, it has become a first-line therapy for the management of keloids and hypertrophic scars.[2][3] This unique drug delivery system provides sustained release of the corticosteroid, which is crucial for modulating the pathological processes underlying these fibroproliferative disorders.[1] These application notes provide a comprehensive guide for researchers on the effective use of this compound propionate tape in preclinical research, detailing its mechanism of action, and providing adaptable protocols for both in vitro and in vivo studies.
Mechanism of Action
This compound propionate exerts its effects primarily by acting as a glucocorticoid receptor (GR) agonist. The mechanism involves a cascade of molecular events:
-
Binding and Translocation : this compound propionate diffuses across the cell membrane and binds to the GR in the cytoplasm. This complex then translocates into the nucleus.
-
Gene Transcription Modulation : In the nucleus, the this compound propionate-GR complex binds to glucocorticoid response elements (GREs) on the DNA. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory and pro-fibrotic genes.
-
Inhibition of Pro-inflammatory Mediators : It suppresses the synthesis and release of key inflammatory cytokines such as interleukins (IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α).
-
Suppression of Fibrosis : A critical aspect of its efficacy in scar management is its interference with the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[4] This pathway is a central driver in the pathogenesis of keloids and hypertrophic scars, promoting fibroblast proliferation and excessive collagen deposition. Glucocorticoids can inhibit TGF-β signaling, thereby reducing the production of extracellular matrix proteins like collagen.
Data Presentation: Comparative Efficacy and Formulations
The potency of corticosteroid tapes varies, which is a critical factor in experimental design and interpretation of results. This compound propionate tape is considered a high-potency formulation.
| Corticosteroid Tape | Concentration | Potency Group | Availability |
| This compound Propionate (Eclar®) | 20 μg/cm² | Group I or II (High) | Japan |
| Fludroxycortide | 4 μg/cm² | Group III (Medium) | UK |
| Flurandrenolide | 4 μg/cm² | Group III (Medium) | USA |
Table 1: Comparison of Commercially Available Corticosteroid Tapes.
Clinical observations suggest that the higher potency of this compound propionate tape contributes to its greater efficacy in treating pathological scars in adults compared to lower potency tapes.
Signaling Pathway Diagram
Caption: Glucocorticoid Receptor Signaling Pathway of this compound Propionate.
Experimental Protocols
The following protocols are designed as a framework for preclinical research. As there is a lack of published, detailed preclinical methodologies specifically for this compound propionate tape, these protocols are adapted from established methods for studying corticosteroids and anti-fibrotic agents.
In Vitro Studies: Assessing Anti-proliferative and Anti-fibrotic Effects on Dermal Fibroblasts
Objective: To determine the effect of this compound propionate on the proliferation and extracellular matrix production of human dermal fibroblasts, particularly those derived from keloid or hypertrophic scar tissue.
Materials:
-
This compound propionate tape (20 μg/cm²)
-
Human dermal fibroblasts (primary cell lines derived from normal skin, hypertrophic scars, or keloids are recommended for clinical relevance)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Recombinant human TGF-β1
-
Reagents for cell proliferation assays (e.g., MTT, BrdU)
-
Reagents for collagen quantification (e.g., Sirius Red/Fast Green Collagen Staining Kit)
-
Reagents for RNA extraction and qRT-PCR (for gene expression analysis of COL1A1, COL3A1, ACTA2)
-
Reagents for Western blotting (antibodies against collagen type I, α-SMA)
Protocol for a this compound Propionate Extract:
Note: This is a proposed method for creating a usable form of the drug for in vitro experiments, as a standardized protocol is not available.
-
Accurately measure a piece of the this compound propionate tape (e.g., 1 cm²).
-
Submerge the tape in a known volume of a suitable solvent (e.g., DMSO or ethanol) to elute the drug from the adhesive. The volume should be chosen to create a stock solution of a desired concentration (e.g., 1 cm² containing 20 µg in 1 ml of solvent gives a 20 µg/ml stock).
-
Agitate the solution (e.g., vortex or sonicate) for a set period to ensure maximal elution.
-
Remove the tape and filter the resulting solution through a 0.22 µm syringe filter to sterilize and remove any particulate matter.
-
Perform a solvent control in all experiments by adding the equivalent volume of the solvent to control wells.
Experimental Procedure:
-
Cell Culture: Culture human dermal fibroblasts according to standard protocols. For experiments, seed cells in appropriate plates (e.g., 96-well for proliferation, 24-well for collagen assays, 6-well for protein/RNA extraction).
-
Induction of Fibrotic Phenotype: To mimic a fibrotic environment, starve cells in low-serum media (e.g., 0.5% FBS) for 24 hours, then stimulate with TGF-β1 (e.g., 5-10 ng/ml) for 24-48 hours.
-
Treatment: Treat the TGF-β1 stimulated cells with various dilutions of the this compound propionate extract for a further 24-72 hours. Include a vehicle control (solvent only) and a positive control (e.g., dexamethasone).
-
Endpoint Analysis:
-
Cell Proliferation: Perform an MTT or BrdU assay to assess the anti-proliferative effect.
-
Collagen Synthesis: Quantify total collagen production using a Sirius Red-based colorimetric assay or perform Western blotting for specific collagen types.
-
Gene Expression: Analyze the mRNA levels of key fibrotic genes (e.g., COL1A1, COL3A1, ACTA2) using qRT-PCR.
-
In Vivo Studies: Evaluation in an Animal Model of Hypertrophic Scarring
Objective: To evaluate the efficacy of this compound propionate tape in reducing scar formation in a validated animal model. The rabbit ear model is a commonly used and accepted model for hypertrophic scarring.
Materials:
-
This compound propionate tape (20 μg/cm²)
-
New Zealand White rabbits
-
Surgical instruments for creating full-thickness dermal wounds
-
Wound dressing materials
-
Digital camera for photographic documentation
-
Calipers for scar measurement
-
Tissue harvesting tools and reagents for histology (e.g., formalin, hematoxylin (B73222) and eosin, Masson's trichrome stains)
Experimental Procedure:
-
Animal Model: Anesthetize the rabbits and create full-thickness, circular dermal wounds (e.g., 6-8 mm in diameter) on the ventral surface of the ear.
-
Treatment Groups:
-
Group 1: Untreated control (standard wound dressing only).
-
Group 2: Placebo tape control (adhesive tape without the active drug).
-
Group 3: this compound propionate tape.
-
-
Tape Application:
-
Cut the this compound propionate tape to a size that slightly overlaps the wound margins.
-
Apply the tape to the wound site. The frequency of tape change should be determined based on pilot studies, but a 24-48 hour interval is a reasonable starting point.
-
Continue treatment for a predefined period (e.g., 28 days).
-
-
Scar Evaluation:
-
Macroscopic Analysis: At regular intervals, take photographs of the wounds and measure the scar elevation index (SEI) using calipers.
-
Histological Analysis: At the end of the study, euthanize the animals and harvest the scar tissue. Process the tissue for histology and stain with H&E to assess epidermal thickness and cellularity, and with Masson's trichrome to evaluate collagen deposition and organization.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of fibrosis (e.g., α-SMA, TGF-β1) and inflammation.
-
Experimental Workflow Diagram
Caption: Preclinical Experimental Workflow for this compound Propionate Tape.
Conclusion
This compound propionate tape represents a potent and clinically effective treatment for hypertrophic scars and keloids. Its unique delivery system and high potency make it a valuable tool for dermatological research. By utilizing the outlined protocols, researchers can systematically investigate its molecular mechanisms and evaluate its therapeutic potential in validated preclinical models. Further research is warranted to establish standardized preclinical testing protocols and to explore the full therapeutic range of this promising formulation.
References
- 1. The Scientific Validation of Eclar Plaster with this compound Propionate for Treating Inflammation, Scars, and Keloids [bio-japan.net]
- 2. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - Textbook on Scar Management - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars | Semantic Scholar [semanticscholar.org]
- 4. Glucocorticoid receptor inhibits transforming growth factor-β signaling by directly targeting the transcriptional activation function of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deprodone Propionate in Combination Therapy for Resistant Keloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistant keloids present a significant therapeutic challenge due to their persistent nature and high recurrence rates. Combination therapies are emerging as a more effective approach than monotherapy for managing these recalcitrant lesions. Deprodone propionate (B1217596), a potent topical corticosteroid, has demonstrated considerable efficacy in reducing inflammation and fibroblast activity, key drivers of keloid pathogenesis. These application notes provide a comprehensive overview of the use of this compound propionate in combination therapy for resistant keloids, detailing its mechanism of action, experimental protocols, and clinical applications.
Mechanism of Action
This compound propionate, as a glucocorticoid, exerts its therapeutic effects through multiple mechanisms:
-
Anti-inflammatory Action: It suppresses the inflammatory cascade by inhibiting the migration of leukocytes and reducing the production of pro-inflammatory mediators. This is crucial as chronic inflammation is a key factor in keloid formation.
-
Anti-fibrotic Effects: this compound propionate inhibits the proliferation of keloid fibroblasts and downregulates the synthesis of extracellular matrix components, including type I and III collagen.[1]
-
Modulation of Signaling Pathways: A primary mechanism of action is the interference with the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway.[2][3][4][5] This pathway is a central regulator of fibrosis, and its inhibition by this compound propionate leads to a reduction in collagen deposition.
Signaling Pathway
The TGF-β/SMAD pathway plays a pivotal role in keloid formation. The following diagram illustrates the key steps and the inhibitory effect of this compound propionate.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and characteristics of this compound propionate in keloid treatment.
Table 1: Clinical Efficacy of this compound Propionate Plaster
| Study Population | Intervention | Outcome Measure | Result |
| 24 adult patients unresponsive to 1 year of fludroxycortide tape | Switched to 24 hr/day this compound propionate plaster for 1 year | Scar improvement | 70.8% (17 out of 24) of patients exhibited scar improvements. |
| Surgically treated keloid cases | Postoperative this compound propionate tape combined with radiotherapy | Recurrence rate | The postoperative keloid recurrence rate was reduced to less than 10%. |
Table 2: Product Specifications and Reported Side Effects of this compound Propionate Plaster
| Parameter | Value |
| Concentration of this compound Propionate | 20 μg/cm² |
| Total Steroid Content per 7.5 cm x 10 cm sheet | 1500 μg |
| Reported Side Effects (in 910 cases) | |
| Overall Incidence | 2.64% (24 cases) |
| Capillary Dilation | 0.99% (9 cases) |
| Contact Dermatitis | 0.55% (5 cases) |
| Skin Atrophy | 0.44% (4 cases) |
| Hair Folliculitis | 0.44% (4 cases) |
Experimental Protocols
In Vitro Studies: Assessing the Effect on Keloid Fibroblasts
The following are generalized protocols that can be adapted to study the effects of this compound propionate on keloid fibroblasts.
1. Fibroblast Proliferation Assay
-
Objective: To determine the effect of this compound propionate on the proliferation of human keloid-derived fibroblasts.
-
Methodology:
-
Cell Culture: Isolate and culture human keloid fibroblasts from patient biopsies.
-
Seeding: Seed keloid fibroblasts in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound propionate (e.g., 0.1, 1, 10, 100 µM) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT assay or by direct cell counting.
-
-
Expected Outcome: A dose-dependent inhibition of keloid fibroblast proliferation by this compound propionate.
2. Collagen Synthesis Assay
-
Objective: To quantify the effect of this compound propionate on collagen production by keloid fibroblasts.
-
Methodology:
-
Cell Culture and Treatment: Culture and treat keloid fibroblasts with this compound propionate as described in the proliferation assay.
-
Collagen Quantification: After the incubation period, quantify the amount of collagen in the cell culture supernatant using a Sircol Collagen Assay kit.
-
Gene Expression Analysis: Alternatively, extract RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of collagen I (COL1A1) and collagen III (COL3A1) genes.
-
-
Expected Outcome: A significant reduction in collagen synthesis and gene expression in fibroblasts treated with this compound propionate.
In Vivo Studies: Animal Models
While no perfect animal model for keloids exists, the rabbit ear scar model is commonly used to study hypertrophic scarring, which shares some characteristics with keloids.
Rabbit Ear Hypertrophic Scar Model
-
Objective: To evaluate the in vivo efficacy of a topical this compound propionate formulation in reducing scar formation.
-
Methodology:
-
Animal Model: Use New Zealand White rabbits.
-
Wounding: Create full-thickness dermal wounds on the ventral surface of the rabbit ears.
-
Treatment: Apply a custom-formulated this compound propionate cream or a plaster to the wounds daily, starting immediately after wounding. A control group should receive a placebo vehicle.
-
Scar Assessment: Monitor the scars for a period of several weeks. Assess scar elevation, erythema, and pliability.
-
Histological Analysis: At the end of the study, excise the scars for histological analysis to measure dermal thickness and collagen organization.
-
-
Expected Outcome: Reduced scar height and dermal thickness, and more organized collagen fibers in the this compound propionate-treated group compared to the control group.
Clinical Application Protocols
This compound propionate is primarily used as a topical plaster. The following protocols are based on clinical experience and published literature.
1. Monotherapy for Resistant Keloids
-
Indication: For patients with resistant keloids who have not responded to other treatments.
-
Protocol:
-
Cut the this compound propionate plaster (20 μg/cm²) to the size and shape of the keloid.
-
Apply the plaster to the keloid, ensuring good adhesion.
-
The plaster should be worn for 24 hours a day and changed daily.
-
Treatment should be continued until the keloid becomes flat and soft.
-
Once the keloid is flat, treatment should be discontinued (B1498344) to avoid side effects like skin atrophy and telangiectasia, even if erythema persists.
-
-
Clinical Observation: In one case, a patient with a shoulder keloid was treated with this compound propionate plaster for 3 years, with the scar becoming soft after 6 months and almost flat after 3 years.
2. Combination Therapy Post-Excision
-
Indication: To prevent the recurrence of keloids after surgical excision.
-
Protocol:
-
Surgical Excision: The keloid is surgically removed.
-
Adjuvant Therapy (Optional but Recommended): Postoperative radiotherapy is often administered.
-
This compound Propionate Application: One month after surgery, begin daily application of this compound propionate plaster (20 μg/cm²) to the surgical scar.
-
Duration: Continue the application for at least 12 months to suppress recurrence.
-
-
Clinical Experience: The combination of surgery, radiotherapy, and this compound propionate plaster has been reported to reduce the recurrence rate to less than 10%.
Conclusion
This compound propionate, particularly in the form of a high-potency plaster, is a valuable tool in the management of resistant keloids, both as a monotherapy and in combination with other treatments such as surgery and radiotherapy. Its mechanism of action, centered on the inhibition of inflammation and fibrosis through pathways like TGF-β/SMAD, provides a strong rationale for its use. The provided protocols offer a framework for researchers and clinicians to effectively utilize and further investigate the potential of this compound propionate in improving outcomes for patients with this challenging condition. Further randomized controlled trials are needed to establish more definitive treatment guidelines.
References
- 1. Minimal-Invasive Technologies for Treatment of HTS and Keloids: Corticosteroids - Textbook on Scar Management - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Keloid Pathogenesis and Advanced Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming growth factor beta (TGFbeta) and keloid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Post-surgical Application of Deprodone Propionate to Prevent Scarring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Deprodone propionate (B1217596) for the prevention of post-surgical scarring, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for preclinical and clinical evaluation.
Introduction
This compound propionate is a potent corticosteroid that has shown clinical efficacy in the prevention and treatment of hypertrophic scars and keloids.[1][2][3][4][5] Its primary mechanism of action is believed to be its anti-inflammatory effects, which can modulate the wound healing process to reduce excessive fibrosis and scar formation. Corticosteroids, in general, are known to inhibit fibroblast proliferation and reduce the deposition of extracellular matrix (ECM) components, such as collagen. This document outlines the current understanding of this compound propionate's role in scar management and provides protocols for its evaluation.
Mechanism of Action and Signaling Pathways
The pathogenesis of excessive scarring involves prolonged inflammation, increased fibroblast proliferation and activity, and excessive deposition of ECM. Corticosteroids like this compound propionate exert their effects by modulating key signaling pathways involved in these processes. While specific molecular studies on this compound propionate are limited, its mechanism can be inferred from the known actions of glucocorticoids on the primary signaling pathways implicated in fibrosis: the Transforming Growth Factor-beta (TGF-β)/Smad pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway is a central regulator of fibrosis. Upon ligand binding, the TGF-β receptors phosphorylate Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes, including those for collagen and other ECM proteins. Corticosteroids are known to interfere with this pathway, although the precise interactions with this compound propionate have not been fully elucidated. The expected effect would be a reduction in the phosphorylation of Smad2/3, leading to decreased expression of profibrotic genes.
MAPK Signaling Pathway
The MAPK pathways, including ERK, JNK, and p38, are also involved in the regulation of fibroblast activity and scar formation. These pathways can be activated by various stimuli, including growth factors and inflammatory cytokines, and can cross-talk with the TGF-β pathway to modulate the expression of fibrotic genes. For instance, inhibition of p38 has been shown to antagonize fibroblast activation, while inhibition of ERK and JNK can have more complex, context-dependent effects. Corticosteroids can influence MAPK signaling, and it is hypothesized that this compound propionate may exert some of its anti-scarring effects through modulation of these pathways.
Data Presentation
Clinical studies have demonstrated the effectiveness of this compound propionate, particularly in a plaster formulation, for the prevention and treatment of hypertrophic scars and keloids.
Clinical Efficacy of this compound Propionate Plaster
An observational study compared the efficacy of fludroxycortide tape with this compound propionate plaster in both adult and pediatric patients with hypertrophic scars and keloids. The Japan Scar Workshop (JSW) Scar Scale 2015 (JSS) was used to assess scar improvement after one year of treatment.
| Patient Group | Treatment | Responder Rate (%) |
| Adult | Fludroxycortide tape | 20% |
| Pediatric | Fludroxycortide tape | 80% |
| Adult (unresponsive to fludroxycortide) | This compound propionate plaster | 70.8% |
| Table 1: Clinical efficacy of this compound propionate plaster in an observational study. |
In another study, the Vancouver Scar Scale (VSS) and the Patient and Observer Scar Assessment Scale (POSAS) were used to assess outcomes, with significant decreases in both scores observed after treatment which included this compound propionate plaster as part of a multi-modal approach.
Experimental Protocols
The following protocols are provided as a guide for the preclinical and clinical evaluation of this compound propionate for scar prevention.
In Vivo Model: Rabbit Ear Hypertrophic Scar Model
The rabbit ear model is a well-established and reproducible model for studying hypertrophic scarring.
Protocol:
-
Animal Model: New Zealand White rabbits.
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
-
Wound Creation:
-
Shave and sterilize the ventral surface of the rabbit's ear.
-
Create full-thickness circular wounds (e.g., 7 mm in diameter) down to the cartilage using a dermal punch biopsy tool.
-
Carefully remove the perichondrium within the wound bed.
-
-
Treatment:
-
Immediately after wounding, apply a custom-cut this compound propionate plaster to cover the wound.
-
A control group should receive a placebo plaster.
-
Change the plasters at regular intervals (e.g., every 24-48 hours).
-
-
Endpoint Analysis (e.g., at Day 28):
-
Macroscopic Evaluation: Photograph the scars and assess them using a standardized scar scale (e.g., a modified VSS).
-
Histological Analysis:
-
Harvest the scar tissue and fix in 10% neutral buffered formalin.
-
Embed in paraffin (B1166041) and section the tissue.
-
Perform Hematoxylin and Eosin (H&E) staining to assess the general morphology and cellularity.
-
Perform Picrosirius Red or Masson's Trichrome staining to visualize and quantify collagen deposition.
-
-
Scar Elevation Index (SEI):
-
On H&E stained sections, measure the total dermal area (including the hypertrophic scar) and the area of the underlying normal dermis.
-
SEI = (Total Dermal Area) / (Normal Dermal Area).
-
-
In Vitro Assay: Fibroblast Scratch Wound Healing Assay
This assay is used to assess the effect of this compound propionate on fibroblast migration, a key process in wound healing.
Protocol:
-
Cell Culture:
-
Culture human dermal fibroblasts in a 12-well plate until a confluent monolayer is formed.
-
-
Wound Creation:
-
Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
-
Treatment:
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing various concentrations of this compound propionate or vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8 hours) until the scratch is closed in the control group.
-
-
Data Analysis:
-
Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
-
Immunohistochemistry (IHC) for Scar Markers
IHC can be used to visualize and quantify the expression of key proteins involved in scarring within tissue sections.
Protocol for Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 min each) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Block non-specific binding with a protein block solution for 20 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with primary antibodies against target proteins (e.g., Collagen I, α-SMA, Ki-67, CD31) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop with a chromogen such as DAB.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Analysis:
-
Quantify the staining intensity and the percentage of positive cells using image analysis software.
-
Western Blot Analysis for Signaling Proteins and ECM Components
Western blotting can be used to quantify the expression and phosphorylation status of key proteins in cell lysates or tissue homogenates.
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., p-Smad2/3, total Smad2/3, p-p38, total p38, Collagen I, α-SMA) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound propionate is a clinically effective topical corticosteroid for the prevention of excessive post-surgical scarring. Its mechanism of action is likely through the modulation of key inflammatory and fibrotic signaling pathways, such as the TGF-β/Smad and MAPK pathways. The provided experimental protocols offer a framework for further investigation into the specific molecular effects of this compound propionate and for the preclinical and clinical evaluation of its anti-scarring efficacy. Further research is warranted to elucidate the precise molecular targets of this compound propionate in fibroblasts and other cells involved in wound healing.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Fig. 56.3, [Effect of this compound propionate plaster...]. - Textbook on Scar Management - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vivo & In Vitro Research Models: Department of Surgery: Feinberg School of Medicine [surgery.northwestern.edu]
- 5. Hypertrophic Scarring in the Rabbit Ear: A Practical Model for Studying Dermal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of Deprodone Propionate in Clinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deprodone propionate (B1217596) is a potent synthetic corticosteroid that has demonstrated significant anti-inflammatory and immunosuppressive properties.[1] Primarily available in Japan in formulations such as plasters and tapes, it is recognized as a first-line therapy for the management of hypertrophic scars and keloids.[2][3] Its mechanism of action, like other corticosteroids, involves binding to glucocorticoid receptors, which then modulate gene expression to reduce inflammation. This document provides detailed application notes and protocols for measuring the clinical efficacy of this compound propionate, with a focus on its application in dermatology.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound propionate exerts its effects by binding to cytosolic glucocorticoid receptors (GR). Upon binding, the receptor-steroid complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction leads to the upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes, resulting in reduced production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes, and suppression of immune cell activity.
References
Troubleshooting & Optimization
Deprodone propionate plaster adhesion and skin irritation issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Deprodone propionate (B1217596) plasters.
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound propionate plasters.
Issue: Poor Plaster Adhesion
Question: What should I do if the this compound propionate plaster does not adhere properly to the skin?
Answer: Poor adhesion can compromise the delivery of this compound propionate and affect experimental outcomes. Follow these steps to troubleshoot adhesion issues:
Troubleshooting Steps:
-
Skin Preparation:
-
Ensure the application site is clean, dry, and free of hair.[1] Trimming hair instead of shaving can help improve adhesion.[1]
-
Avoid using soaps or detergents that may dry out the skin before application.[1]
-
Do not apply moisturizers, lotions, or emollients to the area immediately before plaster application as they can interfere with adhesion.[1][2]
-
-
Application Technique:
-
Remove the plaster from its packaging and peel off the protective liner without touching the adhesive side.
-
Apply the plaster to the designated skin area and press firmly with the palm of your hand for at least 30 seconds to ensure uniform contact and activation of the pressure-sensitive adhesive.
-
Ensure the application site is on a flat area with minimal movement and creasing.
-
-
Environmental Factors:
-
Be aware that high humidity and temperature can increase perspiration, which may negatively impact adhesion.
-
-
Managing a Partially Detached Plaster:
-
If a plaster partially lifts, you can try to press it back onto the skin.
-
For loose edges, a non-occlusive tape, like Micropore, can be used to secure the perimeter. Avoid using occlusive dressings, as this may alter drug absorption.
-
-
Plaster Replacement:
-
If the plaster falls off completely, do not attempt to reapply it. Replace it with a new plaster at the next scheduled time.
-
Issue: Skin Irritation at the Application Site
Question: How can I manage skin redness, itching, or irritation after applying the this compound propionate plaster?
Answer: Skin irritation is a common issue with transdermal systems and can range from mild redness (erythema) to more severe contact dermatitis. This compound propionate plaster itself has a low reported incidence of contact dermatitis (0.55%). Here’s how to address it:
Troubleshooting Steps:
-
Site Rotation:
-
Crucially, rotate the application site with each new plaster. This allows the skin to recover and reduces the risk of irritation.
-
-
Proper Removal:
-
Remove the plaster slowly and gently to minimize skin stripping and friction, which can cause irritation.
-
After removal, cleanse the area gently with water or an oil-based substance to remove any residual adhesive.
-
-
Post-Application Skin Care:
-
Apply a lipid-rich moisturizer or emollient to the site after the plaster has been removed to hydrate (B1144303) the skin and support barrier function.
-
-
Management of Mild Irritation:
-
For mild itching or redness, applying a cold compress to the area can provide relief.
-
Over-the-counter anti-itch creams may also be helpful.
-
-
Management of Persistent or Severe Irritation:
-
If irritation persists or worsens, it may indicate allergic contact dermatitis. While the active ingredient, this compound propionate, is a corticosteroid that suppresses inflammation, other components of the plaster, such as the adhesive, could be the cause.
-
In cases of persistent skin reactions, switching to a different brand with a different adhesive formulation may be necessary.
-
Topical corticosteroids may be considered for moderate cases, but their use should be limited.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical adhesive properties for a transdermal plaster?
A1: The performance of a transdermal plaster is largely determined by its adhesive properties, which include:
-
Tack: The ability of the adhesive to form an immediate bond with a surface under light pressure.
-
Peel Adhesion: The force required to remove the plaster from the skin.
-
Shear Adhesion (Cohesion): The adhesive's resistance to flow and its ability to remain intact without leaving residue on the skin upon removal.
Q2: How do formulation variables affect plaster adhesion?
A2: The composition of the plaster's adhesive matrix is critical. The inclusion of the active drug (this compound propionate) and other excipients can alter the adhesive properties. For instance, the drug being blended directly with the adhesive can impact its performance. The thickness of the adhesive can also affect the rate of drug release.
Q3: What are the primary types of skin reactions observed with transdermal plasters?
A3: The most common skin reactions are:
-
Irritant Contact Dermatitis: A non-allergic reaction caused by mechanical factors (e.g., friction from removal) or chemical irritation from the adhesive or other excipients. This is the most frequent type of reaction.
-
Allergic Contact Dermatitis: An immune-mediated reaction to a component of the plaster, which could be the adhesive, the drug itself, or another excipient. This is less common.
Q4: Can I cut the this compound propionate plaster?
A4: Unless specified by the manufacturer, it is generally not recommended to cut transdermal patches. Cutting a patch can interfere with the drug-release mechanism, potentially leading to dose dumping or an inconsistent release profile.
Q5: What are the optimal storage conditions for this compound propionate plasters to maintain adhesion?
A5: Plasters should be stored in their original, unopened packaging at room temperature, away from direct sunlight and high humidity. Exposure to extreme temperatures or moisture can degrade the adhesive and compromise the stability of the active ingredient.
Data Presentation
Table 1: Illustrative Adhesive Performance of Different Transdermal Patch Formulations
| Formulation ID | Adhesive Type | Tack (g/cm²) | Peel Adhesion (N/25mm) | Shear Adhesion (hours) |
| DP-P-01 | Acrylic | 450 | 4.2 | 28 |
| DP-P-02 | Silicone | 380 | 3.5 | > 48 |
| DP-P-03 | Polyisobutylene | 510 | 4.8 | 22 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate how adhesive properties can vary between different formulations.
Table 2: Example Skin Irritation Scores (Draize Scale) for a 24-hour Patch Application
| Subject ID | Erythema Score (0-4) | Edema Score (0-4) | Primary Irritation Index |
| 001 | 1 | 0 | 0.5 |
| 002 | 0 | 0 | 0 |
| 003 | 2 | 1 | 1.5 |
| 004 | 1 | 1 | 1.0 |
Note: The Primary Irritation Index is the sum of the Erythema and Edema scores divided by the number of observations. A lower score indicates better skin compatibility.
Experimental Protocols
Protocol 1: In Vitro Peel Adhesion Test
Objective: To quantify the force required to remove a transdermal plaster from a standardized substrate.
Methodology:
-
Substrate Preparation: A stainless steel plate or a synthetic skin substitute (e.g., Strat-M®) is cleaned with a solvent (e.g., isopropyl alcohol) and allowed to dry completely.
-
Sample Application: A strip of the this compound propionate plaster (typically 25 mm in width) is applied to the substrate. A standardized roller (e.g., 2 kg) is passed over the plaster to ensure uniform application pressure.
-
Dwell Time: The plaster is left on the substrate for a specified period (e.g., 30 minutes) at a controlled temperature and humidity.
-
Peel Test: The substrate is clamped into the lower jaw of a tensiometer. The free end of the plaster is attached to the upper jaw. The plaster is then peeled from the substrate at a constant speed (e.g., 300 mm/min) and at a 90° or 180° angle.
-
Data Acquisition: The force required to peel the plaster is recorded throughout the test. The average force over a specified distance is reported as the peel adhesion value (in N/25 mm).
Protocol 2: In Vivo Skin Irritation Assessment
Objective: To evaluate the potential for a this compound propionate plaster to cause skin irritation in a human or animal model.
Methodology:
-
Subject Selection: A panel of healthy volunteers with no known skin conditions is recruited.
-
Site Demarcation: Application sites are marked on the upper back or forearm of each subject.
-
Plaster Application: The this compound propionate plaster and a negative control (plaster without the active drug) are applied to the designated sites.
-
Application Period: The plasters are worn for a specified duration (e.g., 24 or 48 hours).
-
Scoring: After the application period, the plasters are removed. The application sites are visually assessed for signs of irritation (erythema and edema) at predetermined time points (e.g., 30 minutes, 24 hours, and 48 hours after removal).
-
Irritation Scale: A standardized scoring system, such as the Draize scale, is used to grade the severity of erythema and edema (typically on a 0-4 scale).
-
Data Analysis: The scores are used to calculate a Primary Irritation Index to classify the irritation potential of the plaster.
Visualizations
Caption: Troubleshooting workflow for poor plaster adhesion.
Caption: Signaling pathways for skin irritation.
Caption: Key factors affecting plaster performance.
References
Side effects of long-term Deprodone propionate plaster use
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term use of Deprodone propionate (B1217596) plaster. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common local side effects observed with long-term use of this compound propionate plaster?
A1: Based on clinical data, the most frequently reported local side effects are cutaneous and generally mild. These include capillary dilation, contact dermatitis, skin atrophy, and folliculitis.[1] The occlusive nature of the plaster may increase the penetration of the corticosteroid, potentially leading to these effects.[2]
Q2: Can long-term use of this compound propionate plaster lead to systemic side effects?
A2: While systemic side effects from topical corticosteroids are less common than local ones, they can occur, especially with prolonged use of potent steroids over large surface areas, or with occlusion, which is inherent to a plaster formulation.[2][3][4] Potential systemic effects include suppression of the hypothalamic-pituitary-adrenal (HPA) axis, iatrogenic Cushing's syndrome, and growth retardation in children. However, some studies suggest that this compound propionate, being a non-halogenated steroid, may be associated with a reduced risk of side effects compared to halogenated steroids.
Q3: What is the mechanism behind corticosteroid-induced skin atrophy?
A3: Corticosteroids like this compound propionate bind to glucocorticoid receptors, which then translocate to the nucleus and alter gene expression. This leads to an anti-inflammatory effect but also inhibits the proliferation of keratinocytes and fibroblasts. The inhibition of fibroblast activity reduces the synthesis of collagen and other extracellular matrix components, leading to thinning of the epidermis and dermis, which manifests as skin atrophy.
Q4: How can we monitor for potential HPA axis suppression during our long-term studies?
A4: HPA axis suppression can be monitored by measuring morning cortisol levels. A more sensitive method is the adrenocorticotropic hormone (ACTH) stimulation test. A blunted cortisol response to ACTH stimulation may indicate adrenal insufficiency.
Q5: Are there any specific patient populations that are more susceptible to the side effects of this compound propionate plaster?
A5: Yes, pediatric and geriatric populations are more susceptible to the side effects of topical corticosteroids. Children have a higher body surface area to volume ratio, which can lead to greater systemic absorption. The elderly often have thinner, more fragile skin, which can increase the risk of local side effects like atrophy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action / Investigation |
| Unexpectedly high incidence of skin atrophy in animal models. | - High potency of this compound propionate.- Occlusive nature of the plaster enhancing penetration.- Duration of the experiment. | - Titrate the duration of plaster application.- Include a less potent topical corticosteroid as a comparator.- Perform histological analysis to quantify epidermal and dermal thinning. |
| Signs of systemic effects (e.g., weight loss, reduced activity) in experimental animals. | - Significant systemic absorption of this compound propionate. | - Measure plasma levels of this compound propionate.- Conduct an ACTH stimulation test to assess HPA axis function.- Reduce the application area or duration of treatment. |
| Variable results in skin reaction across a cohort. | - Differences in skin barrier integrity among subjects.- Inconsistent application of the plaster. | - Ensure uniform application technique.- Pre-screen subjects for baseline skin condition.- Normalize data to baseline measurements for each subject. |
| Appearance of skin reactions not typical of corticosteroid side effects (e.g., severe erythema, blistering). | - Allergic contact dermatitis to an adhesive or other component of the plaster. | - Perform patch testing with individual components of the plaster.- Include a vehicle-only plaster as a control group. |
Data Presentation
Table 1: Incidence of Local Side Effects of this compound Propionate Plaster
| Side Effect | Incidence (%) |
| Capillary Dilation | 0.99 |
| Contact Dermatitis | 0.55 |
| Skin Atrophy | 0.44 |
| Hair Folliculitis | 0.44 |
Data derived from a product sheet covering 910 cases.
Experimental Protocols
Protocol 1: Assessment of Cutaneous Atrophy
Objective: To quantify the degree of skin atrophy induced by long-term application of this compound propionate plaster in a research setting.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as hairless mice or domestic pigs, whose skin shares similarities with human skin.
-
Treatment Groups:
-
Group A: this compound propionate plaster.
-
Group B: Vehicle-only plaster (control).
-
Group C: Untreated control.
-
-
Application: Apply the plasters to a designated area on the dorsal skin of the animals. The plaster should be changed at regular intervals (e.g., every 24 hours) for a predetermined study duration (e.g., 4-12 weeks).
-
Measurement of Skin Thickness:
-
At baseline and at weekly intervals, measure the skinfold thickness of the application site using a high-frequency ultrasound or a precision caliper.
-
-
Histological Analysis:
-
At the end of the study, obtain full-thickness skin biopsies from the application sites.
-
Fix the biopsies in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to measure epidermal and dermal thickness.
-
Use Masson's trichrome stain to visualize and quantify collagen content in the dermis.
-
-
Data Analysis: Compare the changes in skin thickness and histological parameters between the treatment and control groups using appropriate statistical methods.
Protocol 2: Evaluation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
Objective: To assess the potential for systemic absorption of this compound propionate from the plaster to suppress the HPA axis.
Methodology:
-
Study Population: Use an appropriate animal model or human volunteers, following ethical guidelines.
-
Treatment: Apply the this compound propionate plaster over a significant body surface area (e.g., 15-30%) for a specified duration (e.g., 2-4 weeks).
-
Baseline Measurement: Before the first application, collect a baseline blood sample in the morning to measure basal cortisol levels.
-
ACTH Stimulation Test:
-
After the treatment period, perform an ACTH stimulation test.
-
Administer a standard dose of cosyntropin (B549272) (synthetic ACTH) intravenously or intramuscularly.
-
Collect blood samples at 30 and 60 minutes post-administration.
-
-
Hormone Analysis: Measure cortisol levels in all collected plasma samples using a validated immunoassay.
-
Data Analysis: A normal response is a significant increase in cortisol levels post-ACTH stimulation. A blunted or absent response suggests HPA axis suppression. Compare the post-treatment response to baseline or to a control group.
Mandatory Visualization
Caption: Signaling pathway of corticosteroid-induced skin atrophy.
Caption: Experimental workflow for assessing skin atrophy.
References
- 1. Evaluation of the pituitary-adrenal axis function in patients on topical steroid therapy 皮质激素抑制垂体-肾上腺轴功能 - TANGS CLINICAL TCM [tangsclinical.com]
- 2. Steroid atrophy--a histological appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticosteroid-induced cutaneous atrophy and telangiectasia. Experimental production associated with weight loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of dermal atrophy induced by topical steroids using a radiographic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Deprodone propionate concentration for maximum efficacy
Technical Support Center: Deprodone Propionate (B1217596)
Welcome to the technical support center for this compound propionate. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound propionate?
A1: this compound propionate is a synthetic corticosteroid that functions as a glucocorticoid receptor (GR) agonist.[1][2] Its primary mechanism involves binding to cytosolic GRs. Upon binding, the resulting steroid-receptor complex translocates to the cell nucleus.[1] Within the nucleus, this complex modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA.[1] This leads to two main outcomes:
-
Transactivation: Increased transcription of anti-inflammatory genes, such as Annexin A1 (which inhibits phospholipase A2, a key enzyme in the inflammatory cascade).[2]
-
Transrepression: Decreased transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1.
This dual action results in potent anti-inflammatory and immunosuppressive effects, including the inhibition of cytokines like IL-1, IL-2, and TNF-α, stabilization of lysosomal membranes, and reduced leukocyte migration to inflammatory sites.
Caption: this compound propionate signaling pathway.
Q2: What is a good starting concentration range for in-vitro cell-based assays?
A2: The optimal concentration of this compound propionate will be cell-type and assay-dependent. For initial experiments, a wide dose-response curve is recommended. Based on data from related glucocorticoids and typical experimental setups, a range from 10 pM to 10 µM is a logical starting point. The EC₅₀ for Dexamethasone, a comparable GR agonist, has been reported to be in the sub-nanomolar range (0.6 nM), suggesting high potency.
Data Presentation: Reference Concentrations for Glucocorticoids in Vitro
| Compound | Cell Line | Assay Type | Effective Concentration / EC₅₀ | Citation |
| Dexamethasone | HEK293 | GR Nuclear Translocation | 0.6 nM (EC₅₀) | |
| Cortisol | SGHPL-4 (Trophoblast) | Gene Expression (NR3C1) | 100 nM - 1000 nM | |
| This compound propionate | N/A (Topical) | Steroid Tape/Plaster | 20 µg/cm² |
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in experimental results.
This is a common issue that can stem from multiple sources. A systematic approach is necessary to identify the cause.
-
Possible Cause 1: Compound Precipitation.
-
Recommendation: this compound propionate, like many steroids, has low aqueous solubility. Ensure your stock solution (typically in DMSO or ethanol) is fully dissolved before preparing serial dilutions in your culture medium. Visually inspect the final dilutions for any precipitate. Consider a brief sonication of the stock solution.
-
-
Possible Cause 2: Presence of Endogenous Glucocorticoids.
-
Recommendation: Standard fetal bovine serum (FBS) contains endogenous hormones that can activate the GR, leading to high background signal. Switch to charcoal-stripped FBS to eliminate this interference.
-
-
Possible Cause 3: Cell Health and Passage Number.
-
Recommendation: Use cells from a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered cellular responses. Always perform a baseline cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure cells are healthy.
-
Issue 2: The observed cellular response is weak or absent, even at high concentrations.
If this compound propionate is not eliciting the expected anti-inflammatory or transcriptional response, consider the following:
-
Possible Cause 1: Insufficient Incubation Time.
-
Recommendation: Glucocorticoid-mediated transcriptional changes can take several hours. For gene expression readouts (qPCR) or protein synthesis (Western blot, ELISA), an incubation time of 6 to 24 hours is typically required. For faster events like GR nuclear translocation, 30 to 60 minutes may be sufficient.
-
-
Possible Cause 2: Low GR Expression in Cell Model.
-
Recommendation: The magnitude of the response is directly proportional to the expression level of the glucocorticoid receptor. Confirm GR expression in your chosen cell line using qPCR or Western blotting. If expression is low, consider using a different cell model known to be responsive to glucocorticoids (e.g., A549, HEK293).
-
-
Possible Cause 3: Ineffective Assay Readout.
-
Recommendation: Ensure your assay is sensitive enough to detect the expected change. For transcriptional assays, a luciferase reporter driven by a promoter with multiple GREs is a highly sensitive method. For cytokine inhibition, ensure the inflammatory stimulus (e.g., TNFα, LPS) is used at a concentration that gives a robust signal-to-background window.
-
Caption: Workflow for troubleshooting a weak cellular response.
Issue 3: Unexpected pro-inflammatory or cytotoxic effects are observed.
This counterintuitive result requires careful investigation to distinguish between on-target and off-target phenomena.
-
Possible Cause 1: Cytotoxicity at High Concentrations.
-
Recommendation: High concentrations of any compound can induce stress or cell death, which may trigger inflammatory pathways. Always run a parallel cytotoxicity assay (e.g., LDH release or a live/dead stain) across your full dose-response range. Reduce the maximum concentration if toxicity is observed.
-
-
Possible Cause 2: Off-Target Effects.
-
Recommendation: The compound may be interacting with other receptors or signaling pathways. To confirm the effect is GR-mediated, co-treat cells with a known GR antagonist like Mifepristone (RU-486). If the antagonist blocks the unexpected effect, it is likely mediated through the GR. If not, an off-target mechanism should be investigated.
-
-
Possible Cause 3: Biphasic (Hormetic) Dose-Response.
-
Recommendation: Some receptor systems exhibit a U-shaped or inverted U-shaped dose-response curve, where low and high doses can have opposite effects. Ensure you test a wide range of concentrations, including very low (picomolar) and very high (micromolar) ranges, with sufficient data points to accurately model the curve.
-
Experimental Protocols
Protocol 1: Glucocorticoid Response Element (GRE) Luciferase Reporter Assay
This protocol is used to quantify the transcriptional activity of the glucocorticoid receptor in response to this compound propionate.
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, A549) in a 96-well white, clear-bottom plate at a density that will reach 80-90% confluency within 24 hours. Use media containing 10% charcoal-stripped FBS.
-
Transfection: After 24 hours, co-transfect the cells with a GRE-luciferase reporter plasmid and a constitutively active control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: Allow 18-24 hours for plasmid expression. Then, replace the medium with fresh serum-free or low-serum medium containing serial dilutions of this compound propionate (e.g., 1 pM to 10 µM) or controls (Vehicle: 0.1% DMSO; Positive Control: 100 nM Dexamethasone). Incubate for 18-24 hours.
-
Lysis and Luminescence Reading: Remove the medium and lyse the cells according to the manufacturer's protocol for your dual-luciferase assay system. Measure both Firefly (GRE-driven) and Renilla (control) luminescence using a plate reader.
-
Data Analysis: Normalize the Firefly luminescence signal to the Renilla luminescence signal for each well. Plot the normalized data against the log of the compound concentration and fit a four-parameter sigmoidal curve to determine the EC₅₀.
Caption: Experimental workflow for a GRE luciferase reporter assay.
References
Technical Support Center: Enhancing Skin Penetration of Deprodone Propionate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the dermal and transdermal delivery of Deprodone propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the skin penetration of this compound propionate?
The primary barrier to the penetration of this compound propionate, a synthetic corticosteroid, is the stratum corneum (SC). This outermost layer of the epidermis is composed of tightly packed, anucleated corneocytes embedded in a lipid-rich matrix, often described by the "brick and mortar" model. This structure is highly effective at preventing the passage of most xenobiotics, including therapeutic agents. The lipophilic nature of the SC can be particularly challenging for the penetration of certain drug molecules.
Q2: What are the main strategies to enhance the skin penetration of this compound propionate?
There are three main approaches to enhance the skin penetration of this compound propionate:
-
Chemical Penetration Enhancers: These are compounds that reversibly disrupt the barrier function of the stratum corneum.
-
Physical Enhancement Techniques: These methods use external energy or mechanical means to bypass or temporarily disrupt the stratum corneum.[1][2]
-
Advanced Formulation Strategies: This involves the use of specialized delivery systems, such as nanocarriers, to improve drug partitioning and transport into and across the skin.[3][4]
Q3: How do chemical penetration enhancers work?
Chemical penetration enhancers primarily work by one or more of the following mechanisms:
-
Disruption of the Stratum Corneum Lipids: They can fluidize the lipid bilayers, creating more permeable regions for drug diffusion.[5]
-
Interaction with Intracellular Proteins: Some enhancers can interact with keratin (B1170402) within the corneocytes, altering their structure and increasing permeability.
-
Improved Drug Partitioning: Enhancers can alter the solubility of the drug in the formulation and the skin, thereby increasing the partition coefficient of the drug from the vehicle into the stratum corneum.
Troubleshooting Guides
Issue: Low or inconsistent drug flux in in vitro permeation studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Skin Hydration | Ensure the skin membrane is fully hydrated before and during the experiment. The hydration of the stratum corneum is crucial for drug permeation. |
| Air Bubbles in Franz Cell | Carefully inspect the receptor chamber of the Franz diffusion cell for any trapped air bubbles between the membrane and the receptor fluid, as these can impede diffusion. |
| Sub-optimal Formulation | The vehicle can significantly impact drug release and partitioning into the skin. Consider reformulating with a different solvent system or adding a penetration enhancer. |
| Membrane Integrity Issues | Verify the integrity of the skin membrane before the experiment. Damaged skin will lead to artificially high and variable permeation rates. |
| Sink Conditions Not Maintained | Ensure the concentration of this compound propionate in the receptor medium does not exceed 10% of its saturation solubility in that medium. This may require increasing the volume of the receptor medium or the sampling frequency. |
Issue: High inter-replicate variability in experimental results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Biological Variation in Skin Samples | If using ex vivo skin, expect some degree of variability. Increase the number of replicates to improve statistical power. Ensure consistent skin preparation methods. |
| Inconsistent Formulation Application | Apply a consistent and uniform amount of the formulation to the donor compartment of each diffusion cell. |
| Temperature Fluctuations | Maintain a constant temperature in the diffusion cell apparatus, typically 32°C or 37°C, to mimic physiological conditions. Temperature affects both skin permeability and drug solubility. |
| Inconsistent Sampling Technique | Standardize the sampling procedure, including the volume withdrawn and the rate of withdrawal, to minimize variability. |
Quantitative Data on Penetration Enhancement
The following table summarizes the enhancement ratios (ER) of skin flux for a model corticosteroid (hydrocortisone), which can be considered representative for this compound propionate, when formulated with various terpene-based chemical penetration enhancers. The data is derived from in vitro studies using hairless mouse skin.
| Penetration Enhancer | Class | Concentration (% w/v) | Enhancement Ratio (ER) of Flux |
| Control (No Enhancer) | - | - | 1.0 |
| Fenchone | Terpene | 1 | 10.1 |
| Limonene | Terpene | 1 | Not specified, but noted as an effective enhancer. |
| Nerolidol | Terpene | 1 | 35.3 |
| Cineole | Terpene | 1 | Not specified, but noted as an effective enhancer. |
| Thymol | Terpene | 1 | Not specified, but noted as an effective enhancer. |
Enhancement Ratio (ER) is the ratio of the drug flux with the enhancer to the flux without the enhancer.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of this compound propionate through an ex vivo skin membrane.
Materials:
-
Franz diffusion cells
-
Excised mammalian skin (e.g., porcine, rat, or human)
-
This compound propionate formulation
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Magnetic stirrer
-
Water bath or heating block
-
High-performance liquid chromatography (HPLC) system for drug quantification
Methodology:
-
Skin Preparation: Thaw the frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C or 37°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in a water bath or on a heating block set to the desired temperature.
-
Formulation Application: Apply a known quantity of the this compound propionate formulation uniformly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the withdrawn samples for this compound propionate concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Visualizations
Signaling Pathway of Chemical Penetration Enhancers
Caption: Mechanism of chemical penetration enhancers on the stratum corneum.
Experimental Workflow for In Vitro Permeation Study
Caption: Workflow for a typical in vitro skin permeation experiment.
Logical Relationship of Penetration Enhancement Strategies
Caption: Overview of strategies to enhance skin penetration.
References
- 1. Molecular Insights into the Penetration Enhancement Mechanism of Terpenes to Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nanocarriers for Skin Applications: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Managing contact dermatitis from Deprodone propionate plaster
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals managing contact dermatitis associated with the use of Deprodone propionate (B1217596) plaster in experimental and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound propionate and how does it work? A1: this compound propionate is a potent, non-halogenated synthetic corticosteroid.[1] It functions as a glucocorticoid receptor agonist.[2][3][4] Upon binding to these receptors, it initiates a cascade of events that reduce inflammation and suppress the immune response.[2] Key mechanisms include inhibiting the synthesis of pro-inflammatory cytokines (like IL-1, IL-2, IL-6, TNF-α), stabilizing lysosomal membranes to prevent tissue damage, and reducing capillary permeability to decrease swelling.
Q2: What is contact dermatitis (CD) in the context of a medicated plaster? A2: Contact dermatitis is a type of eczema that occurs when the skin comes into contact with a particular substance, leading to an inflammatory reaction. With medicated plasters, this reaction can be caused by the active pharmaceutical ingredient (the corticosteroid itself), components of the adhesive, or other excipients in the plaster. The reaction typically manifests as redness, itching, blisters, and dry, cracked skin at the application site.
Q3: Are there different types of contact dermatitis? A3: Yes, there are two main types:
-
Irritant Contact Dermatitis (ICD): This is the more common type and involves direct damage to the skin's outer layer by an irritating substance. The reaction often looks like a burn and can occur quickly. Common irritants include soaps, detergents, and solvents.
-
Allergic Contact Dermatitis (ACD): This is a delayed-type hypersensitivity reaction where the immune system responds to a substance (an allergen) that it has been previously sensitized to. The reaction, typically an itchy rash, may take hours or days to appear after exposure. Corticosteroids themselves can be allergens.
Q4: How common is contact dermatitis with this compound propionate plaster? A4: The incidence of contact dermatitis with this compound propionate plaster is relatively low. Product data indicates a frequency of approximately 0.55% to 0.7%. This is notably lower than some other steroid tapes, such as fludroxycortide tape, which has a reported incidence of 16.7%.
Troubleshooting Guide for Skin Reactions
Q5: A subject is presenting with redness and itching at the plaster application site. What is the initial course of action? A5:
-
Document the Reaction: Carefully document the morphology (redness, papules, vesicles), location, and severity of the skin reaction. Photograph the site for the subject's record.
-
Remove the Plaster: Immediately remove the this compound propionate plaster.
-
Clean the Area: Gently clean the affected skin with warm water and a mild, emollient-based cleanser to remove any residual adhesive or drug.
-
Symptomatic Relief: Apply cool compresses to the area to help reduce inflammation and itching. For mild reactions, an over-the-counter hydrocortisone (B1673445) cream may be considered, but for more severe cases, a short-term course of a different topical corticosteroid may be necessary. Oral antihistamines can help manage pruritus.
Q6: How can we differentiate between Irritant Contact Dermatitis (ICD) and Allergic Contact Dermatitis (ACD) in a clinical setting? A6: Differentiating between ICD and ACD is crucial for management.
-
Onset and Timing: ICD reactions often appear quickly, within hours of application. ACD is a delayed reaction, typically appearing 1-3 months after the start of continuous use, or more rapidly upon re-exposure in a sensitized individual.
-
Clinical Presentation: While both can cause redness and inflammation, ACD is classically associated with intense pruritus (itching) and may present with vesicles (small fluid-filled bumps). ICD is more often associated with a burning or stinging sensation.
-
Resolution: ICD tends to resolve relatively quickly once the irritant is removed. ACD may take longer to resolve and can worsen before it improves.
-
Definitive Diagnosis: Patch testing is the gold standard for diagnosing ACD to a specific substance.
Q7: What are the management strategies if ICD is suspected? A7: If ICD is suspected, the reaction is likely due to factors like occlusion, moisture, or the adhesive. Management strategies can include:
-
Reducing the duration of plaster application (e.g., wearing it only overnight).
-
Decreasing the frequency of plaster replacement (e.g., every 48 hours instead of 24).
-
Ensuring the skin is completely dry before application.
-
Alternating plaster application with a this compound propionate ointment formulation, if available.
Q8: What are the management strategies if ACD is suspected? A8: If ACD is suspected, the subject is likely allergic to this compound propionate itself or another component of the plaster.
-
Discontinuation: The use of this compound propionate plaster must be stopped immediately and permanently for that subject.
-
Alternative Treatment: Switch to a corticosteroid from a different structural class, as cross-reactivity is common. Consultation with a dermatologist is recommended.
-
Confirmation: Perform patch testing to confirm the specific allergen (this compound propionate, adhesive components, etc.). This is critical for the subject's future medical care.
Data Presentation
Table 1: Incidence of Contact Dermatitis with Steroid Tapes/Plasters
| Product | Active Ingredient | Reported Incidence of Contact Dermatitis | Source(s) |
| This compound propionate plaster | This compound propionate | 0.55% | |
| Fludroxycortide tape | Fludroxycortide | 16.7% |
Visualizations and Diagrams
Signaling Pathway
Caption: Anti-inflammatory mechanism of this compound propionate.
Logical Relationship
Caption: Troubleshooting workflow for contact dermatitis.
Experimental Workflow
Caption: Experimental workflow for diagnostic patch testing.
Experimental Protocols
Protocol: Patch Testing for Suspected Allergic Contact Dermatitis to Corticosteroids
Objective: To identify the causative agent(s) of a suspected allergic contact dermatitis reaction in a subject using this compound propionate plaster.
Materials:
-
Standard allergen screening series (e.g., T.R.U.E. Test® or equivalent).
-
A dedicated corticosteroid series for patch testing. This should include markers like tixocortol-21-pivalate and budesonide, which can detect a majority of corticosteroid allergies.
-
Samples of the this compound propionate plaster (active drug and placebo/adhesive-only if available).
-
Finn Chambers® on Scanpor® tape or equivalent patch test units.
-
Skin marking pen.
-
Occlusive tape.
Methodology:
-
Pre-Test Washout Period: The subject must discontinue all systemic immunosuppressive medications (e.g., oral prednisone) for 2-3 weeks prior to testing. All topical corticosteroids must be stopped on the test area (typically the back) for at least one week before patch application.
-
Day 1 (Application):
-
Apply the prepared allergens to the patch test units. This includes the standard series, the corticosteroid series, and small pieces of the this compound propionate plaster and/or its components.
-
Apply the patches to the subject's upper back, ensuring good skin contact.
-
Instruct the subject to keep their back dry and avoid strenuous activity or sweating until the patches are removed.
-
-
Day 3 (First Reading - 48 hours):
-
Carefully remove the patches.
-
Mark the test sites with a skin marking pen.
-
Allow the skin to rest for 30-60 minutes before the first reading.
-
Record any visible reactions (erythema, papules, vesicles) according to a standardized grading scale (e.g., +, ++, +++).
-
-
Day 4 or 5 (Second Reading - 72-96 hours):
-
Perform a second reading of the test sites. Some allergic reactions may not be apparent at the 48-hour mark.
-
Record any new or changed reactions.
-
-
Day 7 (Final Reading):
-
A final reading at Day 7 is highly recommended, as allergic reactions to corticosteroids can be delayed. Skipping this late reading can lead to false-negative results.
-
Record the final interpretation of all test sites.
-
Interpretation: A positive reaction (e.g., palpable erythema, papules, or vesicles) at the site of a specific allergen confirms an allergy to that substance. This information is critical to guide future treatment and avoidance for the subject.
References
- 1. Effective Treatment of an Aggressive Chest Wall Keloid in a Woman Using this compound Propionate Plaster without Surgery, Radiotherapy, or Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 3. This compound Propionate | 20424-00-4 | Benchchem [benchchem.com]
- 4. This compound Propionate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Deprodone propionate stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Deprodone Propionate for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound Propionate?
A1: Solid this compound Propionate should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]
Q2: How should I store stock solutions of this compound Propionate?
A2: Stock solutions of this compound Propionate should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for longer-term storage (months).[1] Some suppliers recommend even colder temperatures for extended storage, with stock solutions being stable for up to 2 years at -80°C and 1 year at -20°C.[2]
Q3: Is this compound Propionate stable at room temperature during shipping?
A3: Yes, this compound Propionate is considered stable enough for a few weeks during ordinary shipping and time spent in Customs when shipped at ambient temperatures as a non-hazardous chemical.[1][3]
Q4: What is the expected shelf-life of this compound Propionate?
A4: If stored properly under the recommended conditions, this compound Propionate has a shelf-life of over 2 years.
Q5: What are some general precautions I should take when handling this compound Propionate?
A5: It is important to avoid inhalation, and contact with eyes and skin. Use in an area with appropriate exhaust ventilation and avoid the formation of dust and aerosols.
Q6: What are the known incompatibilities for this compound Propionate?
A6: this compound Propionate is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Improper storage leading to degradation. | Verify that the compound has been stored at the correct temperature and protected from light. For long-term storage, ensure it was kept at -20°C or -80°C. Prepare fresh stock solutions if degradation is suspected. |
| Precipitation observed in the stock solution upon thawing. | Poor solubility or solution instability at lower temperatures. | Gently warm the solution and/or sonicate to aid in redissolving the compound. For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation due to exposure to light, moisture, or incompatible substances. | Do not use the compound if physical changes are observed. Contact the supplier for a replacement. Ensure storage in a dry, dark environment. |
| Inconsistent results between different batches of the compound. | Batch-to-batch variability or degradation of an older batch. | Always note the batch number in your experimental records. If you suspect an issue with a particular batch, contact the supplier with the batch details. Consider ordering a new batch for critical experiments. |
Stability and Storage Conditions Summary
| Form | Storage Condition | Duration | Reference |
| Solid | Dry, dark, 0 - 4°C | Short-term (days to weeks) | |
| Solid | Dry, dark, -20°C | Long-term (months to years) | |
| Stock Solution | 0 - 4°C | Short-term (days to weeks) | |
| Stock Solution | -20°C | Long-term (months) | |
| Stock Solution | -20°C | Up to 1 year | |
| Stock Solution | -80°C | Up to 2 years |
Experimental Protocols
Example Protocol: Forced Degradation Study of a Corticosteroid
This protocol is a general example based on methodologies used for other corticosteroids and should be adapted and validated for this compound Propionate.
Objective: To investigate the stability of this compound Propionate under various stress conditions.
Materials:
-
This compound Propionate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV or PDA detector
-
LC-MS/MS system for identification of degradation products
-
pH meter
-
Incubators/ovens
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound Propionate in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 80°C for a specified time.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat at a specified temperature (e.g., 105°C) for a specified time.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. An example of a starting point for HPLC method development for a corticosteroid could be a C18 column with a gradient elution using a mobile phase of acetonitrile and water.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Identification of Degradation Products:
-
Collect the fractions corresponding to the major degradation peaks from the HPLC.
-
Analyze the collected fractions by LC-MS/MS to determine the mass of the degradation products and elucidate their structures.
-
Factors Affecting this compound Propionate Stability
Caption: Factors influencing the stability of this compound Propionate.
References
- 1. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with Deprodone Propionate
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experiments with Deprodone propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker or no anti-inflammatory effect of this compound propionate in our in vitro assay compared to literature values. What are the potential causes?
A1: Several factors could contribute to a reduced anti-inflammatory response:
-
Cell Line Variability: Different cell lines, and even the same cell line at different passage numbers, can exhibit varying expression levels of the glucocorticoid receptor (GR), leading to inconsistent responses.
-
Compound Stability: this compound propionate, like other corticosteroids, can degrade in solution over time. Ensure that stock solutions are fresh and properly stored.
-
Assay Conditions: The concentration of the inflammatory stimulus (e.g., TNF-α, LPS), incubation times, and cell density can all impact the observed effect. These parameters should be optimized for your specific cell model.
-
Serum in Media: Endogenous glucocorticoids present in fetal bovine serum (FBS) can interfere with the assay. Using charcoal-stripped FBS is recommended to minimize this background activation of the GR.
Q2: Our results show high variability between replicate wells in our cell-based assays. What can we do to improve consistency?
A2: High variability is often due to technical issues in the experimental setup:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound propionate and the addition of stimuli.
-
Uneven Cell Seeding: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell health. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Contamination: Low-level microbial contamination (e.g., mycoplasma) can alter cellular responses and lead to inconsistent data. Regularly test your cell cultures for contamination.
Q3: We are seeing unexpected pro-inflammatory effects at certain concentrations of this compound propionate. Is this possible?
A3: While this compound propionate is a GR agonist with primarily anti-inflammatory effects, unexpected pro-inflammatory responses can occur under specific conditions:
-
Biphasic Dose-Response: Some glucocorticoids can exhibit a U-shaped or biphasic dose-response curve. It is important to test a wide range of concentrations to rule this out.
-
Off-Target Effects: At very high concentrations, the compound may interact with other cellular targets, leading to unexpected signaling.
-
Receptor Isoform Specificity: The glucocorticoid receptor has multiple isoforms (e.g., GRα and GRβ) with potentially opposing functions. The net effect can depend on the relative expression of these isoforms in your cell model.
Q4: How can we confirm that the observed effects of this compound propionate in our assay are specifically mediated by the glucocorticoid receptor?
A4: To confirm GR-mediated effects, you can perform a co-treatment experiment with a known GR antagonist, such as mifepristone (B1683876) (RU-486). If the effects of this compound propionate are blocked or reversed in the presence of the antagonist, it strongly suggests that the mechanism of action is GR-dependent.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Fibrotic Activity in Fibroblast Cultures
-
Symptom: Variable reduction in collagen deposition or α-SMA expression in TGF-β-stimulated human dermal fibroblasts treated with this compound propionate.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal TGF-β Stimulation | Perform a dose-response and time-course experiment for TGF-β to determine the optimal concentration and incubation time for inducing a robust and consistent fibrotic response in your fibroblasts. |
| Variability in Fibroblast Activation State | Ensure consistent cell passage number and serum starvation conditions before TGF-β stimulation to synchronize the cells and reduce baseline activation. |
| Issues with Collagen Staining/Quantification | Validate your collagen staining protocol (e.g., Picrosirius Red) and ensure consistent washing and elution steps. For quantification, ensure you are within the linear range of the assay. |
| Compound Precipitation | Visually inspect the culture media for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or a lower concentration range. |
Issue 2: High Background Signal in Anti-Inflammatory Assays
-
Symptom: High levels of pro-inflammatory cytokine expression (e.g., IL-6, TNF-α) in vehicle-treated control wells, making it difficult to assess the inhibitory effect of this compound propionate.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Endogenous Glucocorticoids in Serum | Switch to charcoal-stripped fetal bovine serum to remove endogenous steroids that can activate the GR and modulate the inflammatory response. |
| Cell Stress | Over-confluent or unhealthy cells can spontaneously release inflammatory cytokines. Ensure optimal cell density and viability. |
| Contamination | Test for mycoplasma and other microbial contaminants, as they can induce a strong inflammatory response in cell cultures. |
| Reagent Purity | Ensure that the inflammatory stimulus (e.g., LPS, TNF-α) is of high purity and free of contaminants. |
Data Presentation
Table 1: Relative Potency of Selected Topical Corticosteroids
The potency of topical corticosteroids is often classified into seven classes, with Class I being the most potent. This classification is primarily based on the vasoconstrictor assay, which correlates well with clinical anti-inflammatory efficacy.[1] this compound propionate is considered a potent corticosteroid.
| Potency Class | Corticosteroid Example |
| Class I (Superpotent) | Clobetasol propionate 0.05% |
| Class II (Potent) | This compound propionate , Mometasone furoate 0.1% |
| Class III (Upper Mid-Strength) | Fluticasone propionate 0.005% |
| Class IV (Mid-Strength) | Triamcinolone acetonide 0.1% |
| Class V (Lower Mid-Strength) | Betamethasone valerate (B167501) 0.1% |
| Class VI (Mild) | Desonide 0.05% |
| Class VII (Least Potent) | Hydrocortisone 1% |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of TNF-α-induced IL-6 Production in Human Dermal Fibroblasts
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound propionate on TNF-α-induced IL-6 production in human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
-
Seeding: Seed the fibroblasts into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with serum-free DMEM and pre-treat the cells with various concentrations of this compound propionate (e.g., 0.01 nM to 1 µM) or vehicle control for 1-2 hours.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Collect the cell culture supernatant for IL-6 measurement.
-
Quantification: Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-6 production for each concentration of this compound propionate relative to the TNF-α-stimulated control. Plot the percentage inhibition against the log of the this compound propionate concentration to determine the IC50 value.
Protocol 2: In Vitro Anti-Fibrosis Assay - Inhibition of TGF-β1-induced Collagen Deposition
Objective: To assess the effect of this compound propionate on TGF-β1-induced collagen deposition by human dermal fibroblasts.
Methodology:
-
Cell Culture and Seeding: Culture and seed human dermal fibroblasts as described in Protocol 1 in a 48-well plate.
-
Serum Starvation: Once the cells reach 80-90% confluency, replace the growth medium with serum-free DMEM for 24 hours.
-
Treatment: Treat the cells with serum-free DMEM containing TGF-β1 (10 ng/mL) in the presence or absence of various concentrations of this compound propionate (e.g., 1 nM to 1 µM) for 48-72 hours. Include a vehicle control group without TGF-β1 or this compound propionate.
-
Fixation: After the incubation period, gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Stain the extracellular matrix for collagen using a Picrosirius Red staining solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
Washing: Wash the wells extensively with 0.1 M HCl to remove unbound dye.
-
Elution and Quantification: Elute the bound dye with a destaining solution (0.1 M NaOH). Transfer the eluate to a 96-well plate and measure the absorbance at 550 nm.
-
Data Analysis: Normalize the absorbance values to the cell number (which can be determined in a parallel plate using a crystal violet assay). Calculate the percentage reduction in collagen deposition in the this compound propionate-treated wells compared to the TGF-β1-only treated wells.
Mandatory Visualizations
Caption: Glucocorticoid Receptor (GR) Signaling Pathway of this compound Propionate.
Caption: Simplified TGF-β/Smad Signaling Pathway in Fibrosis.
Caption: Logical Workflow for Troubleshooting Inconsistent Experimental Results.
References
Adjusting Deprodone propionate treatment for different skin types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deprodone propionate (B1217596). The information is designed to address specific issues encountered during experiments, particularly concerning the adjustment of treatment for different skin types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound propionate?
A1: this compound propionate is a synthetic corticosteroid that functions as a glucocorticoid receptor (GR) agonist.[1][2] Its mechanism involves binding to cytosolic GRs, which then translocate to the cell nucleus. This complex modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA.[1] Key anti-inflammatory and immunosuppressive actions include:
-
Inhibition of Pro-inflammatory Mediators: It suppresses the synthesis and release of cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[1][3]
-
Upregulation of Anti-inflammatory Proteins: It increases the production of anti-inflammatory proteins such as Lipocortin-1 (Annexin A1).
-
Suppression of Immune Cells: It reduces the proliferation and activity of immune cells, including T-lymphocytes and macrophages.
-
Vasoconstriction: It reduces capillary permeability, which helps to decrease swelling and edema.
Caption: Glucocorticoid signaling pathway of this compound propionate.
Q2: How do different skin characteristics influence the efficacy of this compound propionate?
A2: Skin characteristics significantly impact topical drug delivery. Key factors include:
-
Stratum Corneum Thickness: The stratum corneum is the primary barrier to drug penetration. Thinner skin, as seen in pediatric patients, allows for greater absorption of corticosteroids compared to the thicker skin of adults. This can lead to higher efficacy but also an increased risk of side effects.
-
Skin Hydration: Well-hydrated skin generally has better permeability than dry skin. Occlusive formulations, such as the plaster form of this compound propionate, enhance skin hydration and subsequently increase drug penetration.
-
Anatomical Location: Skin thickness and the density of hair follicles vary across the body, leading to regional differences in drug absorption.
-
Pathological State: Diseased skin (e.g., eczema, psoriasis) often has a compromised barrier, which can lead to increased systemic absorption of the drug.
-
Ethnicity: Some studies suggest that abnormal scarring, such as keloids and hypertrophic scars, occurs more frequently in Asian and Black populations, which may influence treatment approaches and outcomes.
Q3: What are the key formulation considerations for this compound propionate?
A3: The formulation is critical for the efficacy and safety of topical corticosteroids. This compound propionate is notably effective when delivered via a plaster or tape.
-
Occlusion: Plaster formulations provide an occlusive effect, which hydrates the stratum corneum and enhances drug penetration.
-
Sustained Release: Tapes and plasters allow for sustained, targeted delivery of the drug over an extended period, which is particularly beneficial for treating chronic conditions like hypertrophic scars.
-
Adhesion and Flexibility: The formulation must adhere well to the skin without causing irritation and be flexible enough to apply to various body parts.
-
Drug Concentration: this compound propionate plaster is available at a high concentration (20 μg/cm²), making it one of the most potent topical steroid preparations available.
Q4: How does this compound propionate plaster compare to other topical corticosteroid preparations?
A4: this compound propionate plaster is considered a high-potency (Group I or II) corticosteroid. Its efficacy, particularly in plaster form, has been shown to be superior to lower-potency steroid tapes, especially in adult patients with hypertrophic scars and keloids.
| Feature | This compound Propionate Plaster | Fludroxycortide/Flurandrenolide Tape |
| Potency Group | Group I / II | Group III |
| Concentration | 20 μg/cm² | 4 μg/cm² |
| Efficacy in Adults | High, particularly for hypertrophic scars and keloids. | Moderate; may be insufficient for thick scars in adults. |
| Efficacy in Children | Effective, but a lower potency may be sufficient and preferred. | Generally sufficient and effective. |
| Side Effects (Incidence) | Lower reported incidence of contact dermatitis (0.55%). | Higher reported incidence of contact dermatitis (16.7%). |
| Common Side Effects | Capillary dilation, skin atrophy, folliculitis. | Contact dermatitis, skin irritation. |
Troubleshooting Guide
Problem 1: Low drug permeation observed in in vitro experiments using excised skin models.
This is a common issue when testing topical formulations. The barrier function of the skin, even ex vivo, can be challenging to overcome.
Caption: Troubleshooting workflow for low drug permeation.
Problem 2: High variability in efficacy or irritation between different skin samples.
Variability is inherent in biological systems. Standardizing protocols and increasing sample size can help mitigate this.
-
Possible Cause: Differences in donor age, anatomical site, or ethnicity of skin samples.
-
Solution:
-
Standardize Skin Source: Whenever possible, source skin from a consistent anatomical location and a narrow donor age range.
-
Increase Sample Size (n): A larger number of replicates (e.g., n=12 for in vitro release testing) can help improve statistical power and identify outliers.
-
Measure Baseline Characteristics: Characterize each skin sample before the experiment. Measure transepidermal water loss (TEWL) to ensure barrier integrity is consistent across samples.
-
Use a Reference Formulation: Include a standard formulation with a known permeation profile in each experimental run to serve as a positive control and for data normalization.
-
Problem 3: Evidence of skin atrophy or telangiectasia in preclinical models.
These are known side effects of potent corticosteroids, resulting from their effects on collagen synthesis and blood vessels.
-
Possible Cause: The concentration of this compound propionate or the duration of application is too high for the specific skin model.
-
Solution:
-
Dose-Response Study: Conduct a dose-ranging study to identify the minimum effective concentration that provides a therapeutic benefit without causing significant side effects.
-
Intermittent Dosing: Investigate an intermittent application schedule (e.g., 12 hours on, 12 hours off) rather than continuous application to allow the skin to recover.
-
Histopathological Analysis: Perform detailed histological examinations of treated skin to quantify changes in epidermal thickness, collagen density, and capillary structure.
-
Recovery Period: Include a treatment-free recovery period in your study design to assess whether the observed side effects are reversible.
-
Experimental Protocols
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to evaluate the permeation of this compound propionate from a topical formulation through an excised skin membrane.
1. Materials and Equipment
-
Vertical Franz diffusion cells (static)
-
Excised skin (e.g., human abdominoplasty, porcine ear)
-
Receptor fluid (e.g., phosphate-buffered saline with a co-solvent like ethanol to ensure sink conditions)
-
Formulation of this compound propionate
-
Water bath with circulator (to maintain skin surface temperature at 32°C)
-
High-performance liquid chromatography (HPLC) or LC-MS/MS system for analysis
2. Methodology
-
Skin Preparation: Thaw frozen excised skin. If using full-thickness skin, carefully remove subcutaneous fat. Cut the skin into sections large enough to fit the Franz cells.
-
Franz Cell Assembly:
-
Fill the receptor compartment of each Franz cell with pre-warmed, degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Mount the skin section onto the cell with the stratum corneum facing the donor compartment.
-
Clamp the donor and receptor compartments together.
-
Place the assembled cells in the water bath and allow the system to equilibrate for at least 30 minutes.
-
-
Formulation Application:
-
Apply a precise amount of the this compound propionate formulation evenly onto the skin surface in the donor compartment. For a solid plaster, cut a piece to fit the diffusion area.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound propionate concentration using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the slope.
-
Calculate the permeability coefficient (Kp) if desired.
-
| Parameter | Recommended Value/Condition | Rationale |
| Apparatus | Franz Diffusion Cell | Standardized and widely accepted for IVPT/IVRT studies. |
| Skin Model | Human or Porcine Skin | Porcine skin is a common and accepted surrogate for human skin. |
| Receptor Fluid | PBS with co-solvent (e.g., 20-40% Ethanol) | Must maintain sink conditions (drug concentration <10% of its solubility). |
| Temperature | 32 ± 1°C (skin surface) | Mimics physiological skin temperature. |
| Dose Application | Finite dose (e.g., 5-15 mg/cm²) | Represents a more clinically relevant application scenario. |
| Sampling Schedule | At least 6 points in the linear release phase | Required to accurately determine the release profile. |
| Replicates | n ≥ 6 | To ensure statistical validity. |
References
Technical Support Center: Minimizing Skin Atrophy with Topical Deprodone Propionate
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of topical Deprodone propionate (B1217596) and the minimization of associated skin atrophy.
Frequently Asked Questions (FAQs)
Q1: What is this compound propionate and what is its primary mechanism of action?
This compound propionate is a potent synthetic topical corticosteroid.[1] Its primary mechanism of action involves agonism of the glucocorticoid receptor (GR). Upon binding, the this compound propionate-GR complex translocates to the nucleus, where it modulates gene expression. This leads to the inhibition of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, and the suppression of inflammatory cell activity, resulting in its anti-inflammatory and immunosuppressive effects.
Q2: What is the known risk of skin atrophy associated with this compound propionate?
Skin atrophy is a potential side effect of topical corticosteroids, characterized by thinning of the skin, telangiectasia (spider veins), and striae (stretch marks).[2][3] In a clinical study involving 910 patients using this compound propionate plaster for the treatment of keloids and hypertrophic scars, skin atrophy was reported as a side effect in 4 cases, representing an incidence of 0.44%.[4] Other reported side effects included capillary dilation (0.99%), contact dermatitis (0.55%), and hair folliculitis (0.44%).[4]
Q3: What are the underlying molecular mechanisms of corticosteroid-induced skin atrophy?
Corticosteroid-induced skin atrophy is a multifactorial process primarily resulting from the catabolic effects of glucocorticoids on the skin. Key mechanisms include:
-
Inhibition of Collagen Synthesis: Glucocorticoids directly inhibit the proliferation of dermal fibroblasts and suppress the synthesis of extracellular matrix components, most notably type I and type III collagen.
-
Inhibition of Keratinocyte Proliferation: Corticosteroids inhibit the proliferation of keratinocytes in the epidermis, leading to a thinner epidermal layer.
-
Reduced Glycosaminoglycan Production: The production of hyaluronic acid and other glycosaminoglycans, which are crucial for skin hydration and volume, is diminished.
These actions collectively lead to a reduction in both epidermal and dermal thickness, resulting in the clinical presentation of atrophic skin.
Q4: How can the risk of skin atrophy be minimized during experiments with this compound propionate?
Minimizing skin atrophy is a critical consideration in both preclinical and clinical research. Strategies include:
-
Optimizing Dosing and Duration: Use the lowest effective concentration of this compound propionate for the shortest possible duration.
-
Intermittent Application (Pulse Therapy): Consider intermittent application schedules (e.g., application for a few consecutive days followed by a treatment-free period) to allow for skin recovery.
-
Careful Site Selection: Avoid application to areas with naturally thin skin, such as the face and intertriginous areas, whenever possible.
-
Avoid Occlusion: Occlusive dressings can significantly enhance the penetration and potency of topical corticosteroids, thereby increasing the risk of atrophy. Use of occlusion should be carefully justified and monitored.
-
Monitoring: Regularly assess the skin for early signs of atrophy, such as increased transparency, fine wrinkling, or telangiectasia. Non-invasive imaging techniques can be employed for quantitative monitoring.
Q5: Are there any known agents that can counteract corticosteroid-induced skin atrophy?
Research has explored several agents to mitigate corticosteroid-induced skin atrophy. Preclinical studies in animal models have shown that topical application of retinoids, such as tretinoin (B1684217) and tazarotene, may help prevent skin thinning without compromising the anti-inflammatory effects of the corticosteroid. Additionally, agents that promote collagen synthesis or inhibit its degradation are areas of active investigation.
Troubleshooting Guide for In Vivo and In Vitro Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in skin thickness measurements in animal models. | Inconsistent application of the topical formulation. Natural variation in skin thickness between animals. Measurement error. | Ensure precise and consistent application of this compound propionate to the designated skin area. Use a sufficient number of animals per group to account for biological variability. Standardize the measurement technique and ensure the operator is properly trained. Utilize calipers or non-invasive imaging for accuracy. |
| No significant skin thinning observed in the animal model. | Insufficient concentration or duration of this compound propionate application. The animal model is less sensitive to corticosteroid-induced atrophy. The vehicle formulation is not optimal for skin penetration. | Conduct a dose-response and time-course study to determine the optimal experimental conditions. Consider using a more sensitive animal model or increasing the frequency of application. Evaluate the vehicle composition to ensure adequate delivery of the active ingredient. |
| Difficulty in quantifying collagen synthesis in vitro. | Low baseline collagen production by the fibroblast cell line. Inadequate assay sensitivity. Degradation of newly synthesized collagen. | Use a fibroblast cell line known for robust collagen production. Optimize the cell culture conditions (e.g., serum concentration, ascorbic acid supplementation). Employ a highly sensitive assay such as ELISA for procollagen (B1174764) type I C-peptide (PICP) or radioimmunoassay. Consider adding protease inhibitors to the culture medium. |
| Inconsistent results in keratinocyte proliferation assays. | Cell counting errors. Variability in cell seeding density. Cytotoxicity at high concentrations of this compound propionate. | Use an automated cell counter or a reliable colorimetric assay (e.g., MTT, WST-1) for assessing cell viability and proliferation. Ensure uniform cell seeding in all wells of the microplate. Perform a dose-response curve to identify the optimal non-toxic concentration range for the experiment. |
Data Presentation
Table 1: Atrophogenic Potential of Topical Corticosteroids
| Corticosteroid | Potency Class | Reported Incidence of Skin Atrophy | Notes |
| This compound propionate | Potent | 0.44% (in a study of 910 patients using a plaster formulation for keloids/hypertrophic scars) | Data is specific to a plaster formulation and a specific patient population. |
| Clobetasol (B30939) propionate | Superpotent | Not consistently reported as a percentage; recognized as having a high atrophogenic potential. | Widely used as a positive control in studies assessing skin atrophy. |
| Betamethasone dipropionate | Potent | Varies depending on formulation, duration of use, and patient population. | A commonly used potent corticosteroid. |
| Fluocinonide | Potent | Varies; some studies suggest a lower atrophogenic potential compared to clobetasol propionate. | Vehicle formulation can significantly impact atrophogenic potential. |
| Hydrocortisone | Low Potency | Very low risk of atrophy with appropriate use. | Often used as a negative control or comparator in atrophy studies. |
Note: The potency classes are a general guide and can vary based on the vehicle and concentration. The incidence of skin atrophy is highly dependent on the duration of use, application site, use of occlusion, and individual patient factors.
Experimental Protocols
Protocol 1: In Vivo Assessment of Skin Atrophy in a Mouse Model (Adapted from general corticosteroid studies)
This protocol provides a general framework for inducing and measuring skin atrophy in a mouse model. It should be optimized for experiments involving this compound propionate.
-
Animal Model: SKH-1 hairless mice are a commonly used model for studying skin atrophy.
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Grouping: Divide the mice into experimental groups (e.g., Vehicle control, this compound propionate low dose, this compound propionate high dose, Positive control - e.g., Clobetasol propionate).
-
Topical Application:
-
Apply a precise amount (e.g., 25 µL) of the test substance to a defined area on the dorsal skin of the mice daily for a specified period (e.g., 2-4 weeks).
-
Use a micropipette for accurate application.
-
-
Measurement of Skin Thickness:
-
Measure the skinfold thickness at the application site at baseline and at regular intervals (e.g., weekly) using a digital caliper.
-
Take multiple measurements and calculate the average.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and collect skin biopsies from the treated areas.
-
Fix the biopsies in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to measure epidermal and dermal thickness.
-
Masson's trichrome staining can be used to visualize collagen fibers.
-
-
Data Analysis: Compare the changes in skin thickness and histological parameters between the different treatment groups.
Protocol 2: In Vitro Assessment of Collagen Synthesis in Human Dermal Fibroblasts (General Protocol)
This protocol outlines a method to assess the effect of this compound propionate on collagen production in vitro.
-
Cell Culture:
-
Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Seed the fibroblasts in 24-well plates and allow them to reach confluence.
-
Replace the growth medium with a serum-free or low-serum medium containing various concentrations of this compound propionate (and appropriate vehicle control).
-
Include a positive control for inhibition of collagen synthesis (e.g., a known inhibitor).
-
Supplement the medium with ascorbic acid (50 µg/mL) to facilitate collagen synthesis.
-
-
Sample Collection:
-
After a 24-48 hour incubation period, collect the cell culture supernatant.
-
-
Collagen Quantification:
-
Measure the amount of soluble type I procollagen in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) for the C-terminal propeptide of type I procollagen (PICP).
-
-
Cell Viability Assay:
-
Concurrently, assess cell viability in the treated wells using an MTT or similar assay to ensure that the observed effects on collagen synthesis are not due to cytotoxicity.
-
-
Data Analysis: Normalize the collagen production to the cell number or total protein content and compare the results between the different treatment groups.
Visualizations
Caption: Signaling pathway of this compound propionate leading to skin atrophy.
Caption: Experimental workflow for in vivo assessment of skin atrophy.
References
- 1. What are the side effects of this compound Propionate? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Topical Steroids and Skin Thinning Atrophy | TSW Assist [tswassist.com]
- 4. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - Textbook on Scar Management - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Deprodone Propionate and Triamcinolone Acetonide for Keloid Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deprodone propionate (B1217596) and triamcinolone (B434) acetonide, two corticosteroids utilized in the management of keloids. The information presented is based on available clinical and preclinical data to assist researchers and drug development professionals in understanding the performance, mechanisms, and experimental considerations for both compounds.
Overview and Mechanism of Action
Keloids are fibroproliferative disorders characterized by excessive collagen deposition and inflammation. Both this compound propionate and triamcinolone acetonide are potent glucocorticoids that exert their therapeutic effects through anti-inflammatory, anti-proliferative, and anti-fibrotic mechanisms. While they share a common class, their formulations, applications, and the depth of mechanistic understanding differ.
This compound propionate is a high-potency corticosteroid primarily available as a topical tape or plaster, particularly in Japan.[1][2] It is considered a Group I or II corticosteroid, indicating high potency.[1][2] Its mechanism of action involves the suppression of chronic inflammation in the reticular dermis, reduction of fibroblast proliferation, and downregulation of collagen synthesis (types I and III).[3] There is evidence to suggest its potential interaction with the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway, a key regulator of fibrosis.
Triamcinolone acetonide is a widely established first-line treatment for keloids, typically administered via intralesional injection. Its mechanism is well-documented and includes diminishing exuberant collagen synthesis, inhibiting the rapid growth of keloid fibroblasts, and promoting vasoconstriction to control local inflammation. Specifically, triamcinolone acetonide has been shown to decrease the production of TGF-β1 and increase the production of basic fibroblast growth factor (bFGF) by human dermal fibroblasts.
Comparative Efficacy and Clinical Data
Direct head-to-head clinical trials comparing this compound propionate tape and triamcinolone acetonide injections are scarce. However, data from separate clinical studies provide insights into their respective efficacies.
Table 1: Summary of Quantitative Data on Efficacy
| Parameter | This compound Propionate (Tape/Plaster) | Triamcinolone Acetonide (Intralesional Injection) |
| Reported Efficacy | In an observational study of adult patients with keloids unresponsive to a weaker steroid tape, 70.8% showed scar improvement after one year of treatment with this compound propionate plaster. In a separate study, it was deemed more effective than fludroxycortide tape for treating keloids in adults. | Response rates vary from 50% to 100%, with a recurrence rate of 33% to 50% after 1 and 5 years, respectively. Meta-analyses show significant reductions in keloid size compared to untreated controls. |
| Scar Scale Improvement | An observational study reported that in adults unresponsive to fludroxycortide tape, subsequent treatment with this compound propionate plaster led to a significant improvement, with 17 out of 24 cases achieving a Japan Scar Workshop (JSW) Scar Scale score of less than 2 (indicating a near-mature scar). | A meta-analysis of randomized controlled trials showed significant improvements in Vancouver Scar Scale (VSS) scores, particularly in vascularity and pliability, when compared to verapamil (B1683045). One trial reported a 97% reduction in mean VSS score from pretreatment to posttreatment. |
| Symptom Relief | Noted to reduce pruritus and erythema. | Demonstrated to decrease pain and pruritus associated with keloids. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for both agents.
This compound Propionate Plaster Application in a Clinical Setting (Observational Study)
-
Objective: To evaluate the effectiveness of this compound propionate plaster on hypertrophic scars and keloids.
-
Patient Population: Adult patients with keloids who were unresponsive to at least one year of treatment with fludroxycortide tape.
-
Treatment Protocol:
-
This compound propionate plaster (Eclar® Plaster, 20 μg/cm²) was applied to the entire surface of the keloid.
-
The plaster was worn for 24 hours a day.
-
The plaster was changed daily by the patient.
-
Treatment duration was for a minimum of one year.
-
-
Outcome Measures:
-
Primary outcome was the improvement of the scar as evaluated by the Japan Scar Workshop (JSW) Scar Scale.
-
Photographic documentation was performed at baseline and at follow-up intervals.
-
-
Reference: Ogawa, R., & Akaishi, S. (2016). Effectiveness of corticosteroid tape/plasters for keloids and hypertrophic scars—comparative study of fludroxycortide and this compound propionate tape/plasters. Scar Management, 10, 55–60.
Intralesional Triamcinolone Acetonide Injection in a Randomized Controlled Trial
-
Objective: To compare the efficacy and safety of intralesional triamcinolone acetonide with another active comparator (e.g., verapamil) in the treatment of keloids.
-
Patient Population: Patients with clinically diagnosed keloids.
-
Treatment Protocol:
-
Patients were randomized to receive either intralesional triamcinolone acetonide (40 mg/mL) or the comparator.
-
The keloid was cleansed with an antiseptic solution.
-
Using a 27- to 30-gauge needle, triamcinolone acetonide was injected directly into the dermal layer of the keloid until blanching was observed.
-
The total volume injected was dependent on the size of the lesion, typically 0.1-0.2 mL per cm².
-
Injections were repeated every 3 weeks for a maximum of eight sessions or until complete flattening of the scar was achieved.
-
-
Outcome Measures:
-
The primary outcome was the change in scar parameters assessed using the Vancouver Scar Scale (VSS), which evaluates vascularity, pigmentation, pliability, and height.
-
Secondary outcomes included patient-reported symptoms such as pain and itching, and the incidence of adverse effects (e.g., skin atrophy, telangiectasia).
-
Standardized photography was used to document changes in the keloid's appearance.
-
-
Reference: Ahuja, A., & Chatterjee, M. (2014). A non-inferiority blinded clinical trial comparing triamcinolone (40 mg/ml) and verapamil (2.5 mg/ml) intralesional injections in the treatment of keloids. Journal of Cutaneous and Aesthetic Surgery, 7(1), 19–25.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Corticosteroids in Keloid Fibroblasts
The diagram below illustrates the generally accepted mechanism by which corticosteroids, including this compound propionate and triamcinolone acetonide, modulate the pro-fibrotic TGF-β/SMAD signaling pathway in keloid fibroblasts.
Caption: Corticosteroid Inhibition of the TGF-β/SMAD Pathway.
Experimental Workflow for In Vitro Comparison
The following diagram outlines a potential experimental workflow to directly compare the in vitro effects of this compound propionate and triamcinolone acetonide on keloid-derived fibroblasts.
Caption: In Vitro Comparison Workflow.
Clinical Application Workflow
This diagram illustrates the typical clinical application workflows for this compound propionate tape and intralesional triamcinolone acetonide.
Caption: Clinical Application Workflows.
Side Effects and Considerations
This compound Propionate: The primary reported side effect is contact dermatitis. Due to its topical application, systemic side effects are less of a concern compared to intralesional injections, making it a potentially favorable option for pediatric patients and for long-term prophylactic use.
Triamcinolone Acetonide: Intralesional injections are associated with a higher incidence of local side effects, including pain, skin atrophy, telangiectasia, and hypopigmentation. The risk of these adverse events necessitates careful injection technique and patient monitoring.
Conclusion for the Research Audience
Both this compound propionate and triamcinolone acetonide are effective corticosteroids for the management of keloids. Triamcinolone acetonide is a well-established treatment with a large body of evidence supporting its efficacy, particularly for reducing the volume of existing keloids. Its mechanism of action is also more thoroughly characterized at the molecular level. However, its mode of administration and potential for local side effects are notable considerations.
This compound propionate, delivered via a topical plaster, offers a non-invasive alternative that appears to be effective, particularly in the Japanese patient population and for prophylactic use. Its favorable side effect profile makes it an attractive option, especially for children.
For drug development professionals, the topical delivery system of this compound propionate presents an interesting avenue for the development of novel anti-keloid therapies with improved patient compliance and reduced side effects. Further research, including direct comparative clinical trials and in-depth mechanistic studies of this compound propionate's interaction with fibrotic signaling pathways, is warranted to fully elucidate its therapeutic potential and to establish its place in global keloid treatment guidelines. The development of novel formulations that combine the potency of these corticosteroids with agents that target different aspects of keloid pathogenesis could also be a promising area of investigation.
References
- 1. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Keloids: A Meta-analysis of Intralesional Triamcinolone, Verapamil, and Their Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
Comparative Efficacy of Deprodone Propionate and Fludroxycortide Tape: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of Deprodone propionate (B1217596) tape and fludroxycortide tape, two topical corticosteroids utilized in the management of various dermatological conditions, particularly hypertrophic scars and keloids. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, experimental methodologies, and mechanistic insights.
Overview and Potency Classification
This compound propionate and fludroxycortide are synthetic corticosteroids that exert anti-inflammatory, antipruritic, and vasoconstrictive effects. Their efficacy is largely determined by their potency, which is a key factor in clinical decision-making.
-
This compound Propionate Tape: Generally classified as a high-potency topical corticosteroid, falling into Group I or II of the potency classification system.[1][2][3] It is available in Japan as a 20 μg/cm² tape.[1][2]
-
Fludroxycortide Tape: Considered a medium-potency topical corticosteroid, classified as Group III. It is available in the UK and Japan as a 4 μg/cm² tape.
The occlusive nature of the tape vehicle enhances the percutaneous absorption of the corticosteroid, thereby increasing its potency and efficacy.
Comparative Clinical Efficacy
Clinical studies, primarily in the context of keloid and hypertrophic scar management, have demonstrated differences in the efficacy of these two formulations, particularly concerning patient age.
This compound propionate tape has been reported to be more effective than fludroxycortide tape in adult patients with keloids and hypertrophic scars. In contrast, fludroxycortide tape has shown sufficient efficacy in pediatric patients, which may be attributed to their thinner skin facilitating better steroid absorption.
Data Presentation
The following table summarizes the available quantitative data from a comparative study on the treatment of keloids and hypertrophic scars. The efficacy was evaluated using the Japan Scar Workshop (JSW) scar scale, where a lower score indicates improvement.
| Patient Group | Treatment | Outcome | Source |
| Adult Patients | Fludroxycortide Tape | 20% of patients showed improvement (scar score reduction from 18 to <2). | |
| Pediatric Patients | Fludroxycortide Tape | 80% of patients showed improvement (scar score reduction from 18 to <2). | |
| Adult Patients (unresponsive to fludroxycortide) | This compound Propionate Tape | 70.8% of patients showed improvement after switching. |
It is important to note that while these percentages indicate a clear trend, more detailed statistical data from large-scale, randomized controlled trials are needed for a definitive comparison.
In terms of side effects, the incidence of contact dermatitis has been reported to be lower with this compound propionate plaster (0.55%) compared to fludroxycortide tape (16.7%).
Experimental Protocols
The primary method for assessing and comparing the potency of topical corticosteroids is the vasoconstrictor assay, also known as the Stoughton-McKenzie test. This assay measures the intensity of skin blanching (vasoconstriction) induced by the topical application of a corticosteroid.
Generalized Vasoconstrictor Assay Protocol
While a specific, detailed protocol for a head-to-head comparison of this compound propionate and fludroxycortide tape is not publicly available, a general methodology can be outlined as follows:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited. Subjects are typically screened for their ability to exhibit a discernible blanching response to a known potent corticosteroid.
-
Site Demarcation: Multiple small, uniform areas are marked on the volar aspect of the forearms.
-
Product Application: The this compound propionate and fludroxycortide tapes are cut to the size of the demarcated areas and applied. The duration of application is a critical parameter and is typically determined in a pilot study to establish a dose-response relationship. Application times can range from a few hours to 16 hours.
-
Occlusion: The tape itself provides occlusion. For comparison with other formulations like creams or ointments, an occlusive dressing (e.g., plastic film) would be applied over the product.
-
Blanching Assessment: After the predetermined application period, the tapes are removed. The degree of vasoconstriction at each site is assessed at various time points (e.g., 2, 6, 12, 24 hours after removal).
-
Scoring:
-
Visual Scoring: A trained observer grades the intensity of blanching on a scale, typically from 0 (no blanching) to 4 (intense blanching).
-
Chromameter Measurement: A chromameter, a device that quantifies color, is used to objectively measure the change in skin color. The a* value (representing the red-green spectrum) is the most sensitive parameter for assessing blanching. A decrease in the a* value indicates increased pallor.
-
-
Data Analysis: The scores or chromameter readings are plotted over time, and the area under the effect curve (AUEC) is calculated to quantify the total vasoconstrictor response. Statistical analysis is then performed to compare the potency of the different formulations.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Both this compound propionate and fludroxycortide exert their effects through the same fundamental mechanism: interaction with intracellular glucocorticoid receptors (GR). The signaling pathway is initiated by the passive diffusion of the corticosteroid across the cell membrane.
Caption: Glucocorticoid receptor signaling pathway.
Upon entering the cell, the corticosteroid binds to the GR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). This binding causes a conformational change, leading to the dissociation of the HSPs and the activation of the GR. The activated GR-corticosteroid complex then translocates into the nucleus.
In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes (e.g., lipocortin-1, which inhibits phospholipase A2 and subsequently the production of prostaglandins (B1171923) and leukotrienes) or downregulate the expression of pro-inflammatory genes (e.g., cytokines, chemokines, and adhesion molecules). The net result of this modulation of gene expression is the observed anti-inflammatory, immunosuppressive, and antiproliferative effects of the corticosteroid.
Conclusion
The available evidence indicates that this compound propionate tape is a more potent topical corticosteroid than fludroxycortide tape. This difference in potency translates to greater clinical efficacy in treating challenging conditions like keloids and hypertrophic scars in adults. Fludroxycortide tape, however, remains a viable and effective option for pediatric patients. The choice between these two agents should be guided by the patient's age, the severity and location of the dermatosis, and the potential for side effects. Further well-controlled, large-scale clinical trials with detailed quantitative assessments are warranted to provide a more definitive comparative efficacy profile of these two formulations.
References
Deprodone Propionate: A Comparative Analysis of Efficacy in Topical Corticosteroid Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deprodone propionate's performance against other topical corticosteroids, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative efficacy and applications of this potent topical steroid.
Introduction to this compound Propionate (B1217596)
This compound propionate is a synthetic glucocorticoid used in topical formulations for its anti-inflammatory and immunosuppressive properties. While not as globally prevalent as some other corticosteroids, it is recognized in certain regions, such as Japan, for its high potency. This guide will delve into its mechanism of action, comparative clinical efficacy, and the standardized methods used to evaluate its potency relative to other commonly used topical steroids.
Mechanism of Action: Glucocorticoid Receptor Signaling
Topical corticosteroids, including this compound propionate, exert their effects by binding to cytosolic glucocorticoid receptors (GR).[1][2][3] This binding event initiates a cascade of molecular events that ultimately modulate the transcription of target genes, leading to the suppression of inflammation.[1][2]
Upon binding the corticosteroid, the receptor-ligand complex translocates to the nucleus. In the nucleus, it can act in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription. A key example is the upregulation of lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The following diagram illustrates the generalized signaling pathway for topical corticosteroids:
Comparative Efficacy Data
Direct quantitative comparisons of this compound propionate with a wide range of other topical corticosteroids using standardized assays like the vasoconstrictor assay are limited in publicly available literature. However, clinical studies and regional classifications provide valuable insights into its potency.
Clinical Efficacy in Hypertrophic Scars and Keloids
A notable area of study for this compound propionate is in the management of hypertrophic scars and keloids, particularly in the form of a plaster or tape. A comparative study provides evidence of its superior efficacy in this indication compared to fludroxycortide tape.
| Steroid | Patient Population | Treatment Duration | Outcome |
| This compound propionate plaster (20 μg/cm²) | 24 adult patients with hypertrophic or keloid scars unresponsive to fludroxycortide tape | 1 year | 70.8% (17 out of 24) showed scar improvement. |
| Fludroxycortide tape (4 μg/cm²) | 30 adult patients with hypertrophic or keloid scars | 1 year | 20% showed scar improvement. |
| Fludroxycortide tape (4 μg/cm²) | 30 pediatric patients with hypertrophic or keloid scars | 1 year | 80% showed scar improvement. |
These findings suggest that while a medium-potency steroid like fludroxycortide may be sufficient for pediatric patients, the higher potency of this compound propionate is often necessary for effective treatment of hypertrophic scars and keloids in adults. In Japan, this compound propionate tape is considered a Group I or II (high to very high potency) preparation.
Potency Classification
Topical corticosteroids are commonly classified into seven groups in the United States, with Class I being super-potent and Class VII being the least potent. While this compound propionate is not typically included in these classifications, its designation as a Group I or II steroid in Japan places it in a high-potency category, likely comparable to agents such as clobetasol (B30939) propionate and betamethasone (B1666872) dipropionate.
| Potency Class | Representative Corticosteroids |
| Class I (Super-potent) | Clobetasol propionate 0.05%, Augmented Betamethasone dipropionate 0.05% |
| Class II (High-potent) | Fluocinonide 0.05%, Desoximetasone 0.25% |
| Class III (Medium- to High-potent) | Betamethasone valerate (B167501) 0.1%, Triamcinolone acetonide 0.1% |
| Class IV & V (Medium-potent) | Mometasone furoate 0.1%, Fluticasone propionate 0.05% |
| Class VI (Low-potent) | Desonide 0.05%, Alclometasone dipropionate 0.05% |
| Class VII (Least-potent) | Hydrocortisone 1%, 2.5% |
Experimental Protocols
The gold standard for determining the bioequivalence and relative potency of topical corticosteroids is the vasoconstrictor assay . This assay measures the degree of skin blanching (pallor) caused by the constriction of capillary blood vessels in the upper dermis, an effect directly related to the potency of the corticosteroid.
Vasoconstrictor Assay Methodology
The following is a generalized protocol for the vasoconstrictor assay, based on FDA guidance and common practices in clinical studies.
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited. Subjects should be "steroid responders," meaning they exhibit a detectable blanching response.
-
Site Demarcation: Multiple small, uniform circular sites are marked on the volar aspect of the forearms.
-
Product Application: A precise, small amount of the topical corticosteroid formulation is applied to each test site. Different sites may receive different products or different application durations. Untreated sites serve as controls.
-
Occlusion: The application sites are typically covered with an occlusive dressing to enhance drug penetration.
-
Dose Duration: The duration of application is a critical variable. A pilot study is often conducted to determine the dose duration that produces a response in the steep part of the dose-response curve (ED50).
-
Product Removal: After the specified duration, the product is carefully removed.
-
Assessment of Vasoconstriction (Skin Blanching):
-
Visual Scoring: Trained observers visually assess the degree of blanching at specified time points after product removal, using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching).
-
Chromameter Measurement: A chromameter is used for objective measurement of skin color. The instrument measures the change in the a* value (redness), which decreases with increased blanching.
-
-
Data Analysis: The area under the effect curve (AUEC) is calculated from the blanching scores over time. The Emax (maximum effect) and ED50 (dose duration to achieve 50% of Emax) are determined to compare the potencies of different formulations.
The following diagram outlines the workflow of a typical vasoconstrictor assay:
Conclusion
For researchers and drug development professionals, the vasoconstrictor assay remains the benchmark for evaluating the potency of new topical corticosteroid formulations. Future studies incorporating this compound propionate into such assays would provide a more definitive and quantitative comparison with other widely used agents, further elucidating its position in the therapeutic armamentarium for inflammatory dermatoses.
References
Meta-analysis of Deprodone Propionate: A Comparative Guide for Researchers
An In-depth Review of a Potent Topical Corticosteroid
Deprodone propionate (B1217596) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1] While it is a member of the well-established glucocorticoid class of drugs, a comprehensive meta-analysis of large-scale clinical trial data, particularly for common inflammatory dermatoses such as psoriasis and eczema, is notably absent in publicly available literature. This guide synthesizes the available preclinical and clinical data for this compound propionate, provides a comparative context with other topical corticosteroids, and outlines standard experimental protocols relevant to this class of drugs.
Mechanism of Action
This compound propionate, like other corticosteroids, exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[1][2] This drug-receptor complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, upregulating the transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1).[2] Annexin A1 is known to inhibit phospholipase A2, a key enzyme in the inflammatory cascade that leads to the production of prostaglandins (B1171923) and leukotrienes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the production of pro-inflammatory cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules.[1]
Beyond genomic effects, this compound propionate is also understood to stabilize lysosomal membranes, preventing the release of inflammatory enzymes, and reduce capillary permeability and promote vasoconstriction, which helps to decrease edema.
Signaling Pathway of this compound Propionate
References
Validating the In Vivo Anti-Fibrotic Effects of Deprodone Propionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases affecting organs such as the skin, lungs, liver, and kidneys. This guide provides a comparative analysis of the in vivo anti-fibrotic effects of Deprodone propionate (B1217596), a topical corticosteroid, alongside established and emerging anti-fibrotic therapies. By presenting available experimental data, this document aims to inform preclinical research and drug development efforts in the field of anti-fibrotic medicine.
Introduction to Anti-Fibrotic Therapies
The transforming growth factor-beta (TGF-β) signaling pathway is a central driver of fibrosis.[1][2][3] Its activation in response to tissue injury leads to the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive collagen deposition.[4] Consequently, many anti-fibrotic therapies aim to modulate this pathway or target downstream fibrotic processes.
This compound propionate , a potent corticosteroid, is primarily used in Japan for the topical treatment of hypertrophic scars and keloids.[5] Its anti-fibrotic mechanism is believed to involve the suppression of inflammation, inhibition of fibroblast proliferation, and downregulation of collagen synthesis, potentially through interference with the TGF-β/SMAD signaling pathway.
For a comprehensive evaluation, this guide compares this compound propionate with two orally administered drugs approved for idiopathic pulmonary fibrosis (IPF), Pirfenidone and Nintedanib , which have well-documented anti-fibrotic properties in various preclinical models.
Comparative Efficacy of Anti-Fibrotic Agents
The following tables summarize the available quantitative data from in vivo studies on the efficacy of this compound propionate, Pirfenidone, and Nintedanib in relevant animal models of fibrosis. Due to the limited availability of public preclinical data for this compound propionate, the comparison is based on its primary clinical application in skin scarring and extrapolated from studies on topical corticosteroids.
Table 1: In Vivo Efficacy in Skin Fibrosis Models
| Drug | Animal Model | Key Efficacy Endpoint(s) | Quantitative Results | Reference(s) |
| Topical Corticosteroid (as a proxy for this compound propionate) | Rabbit Ear Burn Wound Model | Fibroblast Count, Type III Collagen Expression | Significant decrease in fibroblast number and type III collagen expression when applied during the proliferation phase. | |
| Pirfenidone | Rat Laminectomy Model | Scar Tissue Area, Collagen Density | Dose-dependent reduction in scar tissue area and collagen density. | |
| Pirfenidone | Human Hypertrophic Scar Fibroblasts (in vitro) | Cell Proliferation, Migration, and Differentiation | Inhibited proliferation, migration, and expression of TGF-β1, α-SMA, and Col-I. |
Table 2: In Vivo Efficacy in Other Fibrosis Models
| Drug | Animal Model | Key Efficacy Endpoint(s) | Quantitative Results | Reference(s) |
| Pirfenidone | Mouse Laser-Induced Retinal Injury Model | Lesion Size, Collagen Expression | Significant reduction in lesion size and downregulation of collagen types 1, 3, and 4. | |
| Nintedanib | Mouse Bleomycin-Induced Pulmonary Fibrosis Model | Lung Function, Histopathology, Collagen Content | Attenuated decline in lung function, reduced lung tissue damage, and decreased collagen deposition. |
Signaling Pathways in Fibrosis
The TGF-β signaling pathway is a critical regulator of fibrosis. The following diagram illustrates the canonical SMAD pathway and highlights potential points of intervention for anti-fibrotic drugs.
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are crucial for validating the anti-fibrotic effects of therapeutic compounds. Below are standardized workflows for inducing and assessing fibrosis in common in vivo models.
Rabbit Ear Hypertrophic Scar Model
This model is highly relevant for studying cutaneous fibrosis and the effects of topically applied agents like this compound propionate.
Protocol:
-
Animal Model: New Zealand White rabbits are commonly used.
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
-
Wound Creation: Create full-thickness dermal punch biopsies (e.g., 6-7 mm diameter) on the ventral surface of the ear, removing the perichondrium to promote hypertrophic scarring.
-
Treatment: Apply this compound propionate plaster or a control vehicle to the wounds. Plasters are typically changed at regular intervals.
-
Scar Maturation: Allow scars to mature for a predefined period (e.g., 28 days).
-
Analysis:
-
Macroscopic Evaluation: Measure the Scar Elevation Index (SEI), which is the ratio of the scar height to the surrounding uninjured skin thickness.
-
Histological Analysis: Excise the scar tissue, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess cellularity and Masson's Trichrome to visualize collagen deposition.
-
Immunohistochemistry: Perform staining for key fibrotic markers such as α-smooth muscle actin (α-SMA) and type I and III collagen.
-
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used model to study idiopathic pulmonary fibrosis and evaluate systemic anti-fibrotic drugs.
Protocol:
-
Animal Model: C57BL/6 mice are a commonly used strain.
-
Induction of Fibrosis: Administer a single intratracheal instillation of bleomycin.
-
Treatment: Administer the test compound (e.g., Pirfenidone or Nintedanib) or vehicle, typically via oral gavage, starting at a specified time point post-bleomycin administration.
-
Endpoint Analysis (e.g., Day 21 or 28):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Histology: Perfuse and excise the lungs, fix in formalin, and embed in paraffin. Stain sections with H&E and Masson's Trichrome. Assess the degree of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Collagen Quantification: Measure the hydroxyproline (B1673980) content of the lung tissue as an indicator of total collagen deposition.
-
Gene Expression Analysis: Perform RT-qPCR on lung tissue homogenates to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).
-
Conclusion
This comparative guide highlights the current understanding of the in vivo anti-fibrotic effects of this compound propionate in the context of other well-characterized anti-fibrotic agents. While clinical evidence supports the efficacy of this compound propionate in treating hypertrophic scars and keloids, there is a clear need for more robust, quantitative preclinical in vivo studies to elucidate its mechanisms of action and benchmark its potency against other anti-fibrotic drugs. The experimental models and protocols described herein provide a framework for conducting such validation studies, which will be critical for advancing the development of novel and effective anti-fibrotic therapies.
References
- 1. Glucocorticoids modulate TGF-beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue Stretch Decreases Soluble TGF-β1 and Type-1 Procollagen in Mouse Subcutaneous Connective Tissue: Evidence From Ex Vivo and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutralisation of TGF-beta 1 and TGF-beta 2 or exogenous addition of TGF-beta 3 to cutaneous rat wounds reduces scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of TGF-beta2 on proliferative scar fibroblast cell kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Molecular Mechanisms of Deprodone and Other Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular mechanisms of Deprodone, a potent synthetic corticosteroid, with other widely used corticosteroids such as Dexamethasone, Prednisolone, and Budesonide. The comparison focuses on key pharmacodynamic parameters including glucocorticoid receptor (GR) binding affinity, and the subsequent gene regulatory actions of transactivation and transrepression. While specific quantitative data for this compound propionate's binding affinity and functional activity are not extensively available in public literature, this guide contextualizes its known potent agonist activity within the broader landscape of corticosteroid molecular mechanisms.
Core Molecular Mechanism of Corticosteroids
Corticosteroids exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that resides in the cytoplasm in an inactive complex with heat shock proteins. Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[1] Once in the nucleus, the ligand-activated GR can modulate gene expression through two primary mechanisms: transactivation and transrepression.[2]
-
Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins and the transcriptional machinery, leading to the increased expression of genes, many of which are associated with metabolic and systemic side effects.[3]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] This interference prevents the transcription of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules, and is considered the primary mechanism behind the anti-inflammatory effects of corticosteroids.[3]
This compound propionate (B1217596), as a potent GR agonist, follows this mechanistic pathway. It binds to and activates the GR, leading to the nuclear translocation of the receptor-steroid complex and subsequent regulation of gene transcription.
Comparative Data on Molecular Mechanisms
The following table summarizes key quantitative parameters for several common corticosteroids. It is important to note that while this compound propionate is recognized as a potent corticosteroid, specific publicly available data for its GR binding affinity, transactivation (EC50), and transrepression (IC50) are limited. The provided data for other corticosteroids serves as a benchmark for understanding the range of activities within this drug class.
| Corticosteroid | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone | Transactivation (GRE-mediated) EC50 (nM) | Transrepression (NF-κB inhibition) IC50 (nM) |
| This compound Propionate | Data not publicly available | Data not publicly available | Data not publicly available |
| Dexamethasone | 100 | ~1.3 - 36 | ~0.5 - 2.2 |
| Prednisolone | ~19 | ~4.8 | ~10 |
| Budesonide | ~935 | ~0.1 - 1.1 | ~0.005 - 2.7 |
| Fluticasone Propionate | ~1775 | ~0.03 - 0.98 | ~0.0005 - 0.018 |
Note: The presented values are compiled from various in vitro studies and may vary depending on the specific cell type and assay conditions used.
Signaling Pathways and Experimental Workflows
To elucidate the molecular mechanisms of corticosteroids, several key in vitro experiments are routinely performed. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and the workflows for these essential assays.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Caption: Workflow for a competitive GR binding assay.
Caption: Workflow for a GR transactivation luciferase reporter assay.
Caption: Workflow for a GR transrepression (NF-κB) luciferase reporter assay.
Detailed Experimental Protocols
Competitive Glucocorticoid Receptor Binding Assay
Objective: To determine the relative binding affinity of a test corticosteroid (e.g., this compound) for the glucocorticoid receptor compared to a reference ligand (e.g., Dexamethasone).
Materials:
-
Radiolabeled corticosteroid (e.g., [³H]Dexamethasone)
-
Unlabeled test corticosteroids (this compound, Dexamethasone, etc.)
-
Cytosolic extract containing glucocorticoid receptors (e.g., from rat liver or cultured cells)
-
Binding buffer (e.g., Tris-EDTA buffer with molybdate (B1676688) and dithiothreitol)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test corticosteroids.
-
In microcentrifuge tubes, add a fixed amount of GR-containing cytosolic extract.
-
Add a fixed concentration of the radiolabeled corticosteroid to all tubes.
-
Add increasing concentrations of the unlabeled test corticosteroids to their respective tubes. Include tubes for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled Dexamethasone).
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
To separate bound from free radioligand, add ice-cold dextran-coated charcoal suspension to each tube.
-
Incubate for a short period (e.g., 10 minutes) on ice with occasional vortexing.
-
Centrifuge the tubes at high speed to pellet the charcoal.
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail, mix, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression. The relative binding affinity (RRA) can be calculated as (IC50 of reference / IC50 of test compound) x 100.
Glucocorticoid Receptor Transactivation Assay (GRE-Luciferase Reporter Assay)
Objective: To measure the ability of a corticosteroid to activate gene transcription through GREs.
Materials:
-
Mammalian cell line with low endogenous GR expression (e.g., HEK293 or A549)
-
Expression plasmid for the human glucocorticoid receptor (hGR)
-
Reporter plasmid containing multiple GREs upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test corticosteroids
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the hGR expression plasmid and the GRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After transfection, allow the cells to recover for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of the test corticosteroids. Include a vehicle control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Plot the normalized luciferase activity against the logarithm of the corticosteroid concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.
Glucocorticoid Receptor Transrepression Assay (NF-κB Reporter Assay)
Objective: To measure the ability of a corticosteroid to repress the activity of the pro-inflammatory transcription factor NF-κB.
Materials:
-
Mammalian cell line (e.g., A549 or THP-1)
-
Expression plasmid for the human glucocorticoid receptor (if endogenous levels are low)
-
Reporter plasmid containing NF-κB binding sites upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1beta (IL-1β))
-
Test corticosteroids
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Transfect the cells with the NF-κB-luciferase reporter plasmid (and hGR plasmid if necessary).
-
After transfection and recovery, pre-treat the cells with serial dilutions of the test corticosteroids for a short period (e.g., 1-2 hours).
-
Add the inflammatory stimulus (e.g., TNF-α) to all wells except the unstimulated control.
-
Incubate the cells for an appropriate time to induce NF-κB activity (e.g., 6-8 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the percentage of inhibition of stimulus-induced luciferase activity against the logarithm of the corticosteroid concentration. Determine the IC50 value (the concentration that causes 50% inhibition of the maximal response) using non-linear regression.
References
Patient-Reported Outcomes in Clinical Trials of Deprodone Propionate Versus Placebo for Moderate Plaque Psoriasis
Deprodone propionate (B1217596) is a synthetic corticosteroid recognized for its anti-inflammatory and immunosuppressive effects.[1][2] Primarily utilized in dermatology for conditions such as eczema, psoriasis, and dermatitis, it functions by binding to glucocorticoid receptors, which in turn modifies the transcription of genes involved in the inflammatory response.[2][3] This guide provides a comparative analysis of patient-reported outcomes (PROs) for this compound propionate against a placebo in the context of a representative clinical trial for moderate plaque psoriasis.
Patient-Reported Outcomes: A Quantitative Comparison
In a hypothetical, yet representative, 12-week, double-blind, randomized controlled trial, patients with moderate plaque psoriasis reported significant improvements in quality of life and reduction in symptoms when treated with a 0.3% this compound propionate cream compared to a placebo. The following table summarizes key patient-reported outcome measures, which are crucial for evaluating the real-world impact of the treatment on patients' lives.
| Patient-Reported Outcome Measure | This compound Propionate (0.3% Cream) | Placebo | P-value |
| Dermatology Life Quality Index (DLQI) - Mean Change from Baseline at Week 12 | -8.5 | -2.1 | <0.001 |
| Patient's Global Assessment (PGA) - % Achieving 'Clear' or 'Almost Clear' | 45% | 8% | <0.001 |
| Pruritus (Itching) Severity Score - Mean Change from Baseline (0-10 scale) | -5.2 | -1.5 | <0.001 |
| Treatment Satisfaction Questionnaire for Medication (TSQM) - Global Satisfaction Score (0-100) | 82.3 | 41.7 | <0.001 |
Experimental Protocols
The data presented is based on a simulated multicenter, randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of this compound propionate cream (0.3%) in adults with moderate plaque psoriasis.
Study Population: Participants were adults (18-65 years) with a diagnosis of stable moderate plaque psoriasis, defined by an Investigator's Global Assessment (IGA) score of 3, and Body Surface Area (BSA) involvement of 5-15%. Key exclusion criteria included the use of other topical or systemic psoriasis treatments within four weeks of baseline.
Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either this compound propionate cream (0.3%) or a matching placebo cream. Patients were instructed to apply a thin layer of the assigned cream to all psoriatic lesions twice daily for 12 weeks.
Patient-Reported Outcome Measures:
-
Dermatology Life Quality Index (DLQI): A 10-item questionnaire assessing the impact of the skin condition on the patient's quality of life over the last week. Scores range from 0 (no impact) to 30 (maximum impact).
-
Patient's Global Assessment (PGA): A single-item assessment where the patient rates the overall severity of their psoriasis on a 5-point scale from 'Clear' to 'Severe'.
-
Pruritus Severity Score: Patients rated the severity of their itching on a numeric rating scale from 0 (no itching) to 10 (worst imaginable itching).
-
Treatment Satisfaction Questionnaire for Medication (TSQM): A multi-domanaire measuring patient satisfaction with the medication, including effectiveness, side effects, convenience, and global satisfaction.
Visualized Data: Pathways and Workflows
To further elucidate the context of this comparison, the following diagrams illustrate the proposed mechanism of action for this compound propionate and the workflow of the clinical trial from which the patient-reported outcomes were derived.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Deprodone in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of Deprodone, ensuring the well-being of laboratory personnel and the protection of our ecosystem.
This compound Safety and Hazard Information
According to the Safety Data Sheet (SDS) for this compound propionate (B1217596), the compound is not classified as a hazardous substance or mixture.[1] This classification is pivotal in determining the appropriate disposal pathway. However, it is crucial to handle all laboratory chemicals with a high degree of caution.
| Property | Value/Information | Implication for Disposal |
| Hazard Classification | Not a hazardous substance or mixture[1] | Does not typically require disposal as hazardous waste. However, institutional and local regulations must be followed. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1] | Avoid mixing this compound waste with these substances to prevent potential reactions. |
| Environmental Exposure | Keep the product away from drains, water courses, or the soil[1] | Direct disposal into the sanitary sewer or general trash is not recommended without neutralization or as per institutional guidelines. |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[1] | Always wear appropriate PPE when handling this compound and its waste to minimize exposure. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically found in a research laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Conduct all disposal procedures in a well-ventilated area, such as a fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Solid Waste: Collect uncontaminated this compound powder and contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled waste container. Do not mix with other waste streams, especially incompatible materials.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container.
3. Decontamination of Surfaces and Equipment:
-
Decontaminate any surfaces or non-disposable equipment that has come into contact with this compound.
-
Use a suitable solvent, such as alcohol, to scrub the surfaces and equipment.
-
Collect all decontamination materials (e.g., wipes, absorbent pads) and dispose of them in the designated solid waste container.
4. Final Disposal:
-
While this compound propionate is not classified as hazardous, it is best practice to dispose of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Clearly label the waste container with the contents ("this compound Waste") and any other information required by your institution.
-
Contact your EHS department to arrange for the pickup and disposal of the chemical waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Deprodone
For researchers, scientists, and drug development professionals, the safe handling of pharmacologically active compounds like Deprodone is of paramount importance. This guide provides a comprehensive operational and disposal plan, emphasizing personal protective equipment (PPE) and procedural steps to ensure laboratory safety and minimize exposure risk. Although the Safety Data Sheet (SDS) for this compound propionate (B1217596) classifies it as not a hazardous substance or mixture, a conservative approach is recommended due to its nature as a synthetic corticosteroid.[1] Best practices for handling potent pharmaceutical compounds should be followed to mitigate potential health risks associated with long-term exposure.
Personal Protective Equipment (PPE) Recommendations
A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting. Due to the lack of specific quantitative data for this compound propionate, these recommendations are based on guidelines for handling similar corticosteroids and potent pharmaceutical compounds.[1][2][3][4]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Type: Powder-free nitrile gloves are recommended. Consider double-gloving for enhanced protection. Thickness: A standard thickness of 4-8 mil is generally suitable for incidental contact. Breakthrough Time: No specific data is available for this compound. Change gloves immediately upon contamination or at regular intervals (e.g., every 1-2 hours). |
| Eye Protection | Safety Glasses/Goggles | Type: Safety glasses with side shields or chemical splash goggles should be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat/Gown | Type: A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended. |
| Respiratory Protection | Respirator | Type: Generally not required if handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of aerosol generation or handling larger quantities of powder, a NIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) should be considered. |
| Foot Protection | Closed-toe Shoes & Shoe Covers | Type: Closed-toe shoes are mandatory in a laboratory setting. Disposable shoe covers should be worn in designated handling areas and removed before exiting to prevent the spread of contamination. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound, from receipt of the compound to its use in experimental procedures.
1. Preparation and Area Designation:
-
Designate a specific area for handling this compound, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Ensure that a properly stocked chemical spill kit is readily accessible.
-
Prepare all necessary equipment and reagents before bringing the this compound container into the designated area.
-
Set up labeled waste containers for solid and liquid waste generated during the procedure.
2. Personal Protective Equipment (PPE) Donning:
-
Put on all required PPE in the correct order: shoe covers, gown/lab coat, respirator (if needed), eye protection, and then gloves (double-gloving is recommended).
3. Handling and Weighing of this compound Powder:
-
Perform all manipulations of solid this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers.
-
Handle the container and transfer the powder gently to avoid creating dust.
-
Close the primary container tightly immediately after use.
4. Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to prevent splashing.
-
If sonication is required, ensure the vial is securely capped.
5. Post-Handling Decontamination:
-
Wipe down the work surface, balance, and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated disposable items (e.g., weighing papers, pipette tips, gloves) in the designated hazardous waste container.
6. PPE Doffing:
-
Remove PPE in a way that avoids self-contamination. The general order is to remove the outer pair of gloves, gown/lab coat, shoe covers, and then the inner pair of gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
Diagrams
The following diagrams illustrate the workflows for PPE selection and the disposal of this compound waste.
Caption: PPE selection workflow for handling this compound.
Caption: Operational and disposal plan for this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Although classified as non-hazardous, it should not be disposed of in general trash or down the drain.
1. Segregation:
-
Do not mix this compound waste with other waste streams.
-
Solid Waste: Includes contaminated gloves, gowns, bench paper, pipette tips, and empty vials. These should be collected in a dedicated, clearly labeled container for "non-hazardous pharmaceutical waste."
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
Sharps Waste: Any contaminated needles or syringes must be disposed of in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with their contents (e.g., "this compound Waste") and the date.
-
Store waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.
3. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
Incineration is the preferred method for the disposal of non-hazardous pharmaceutical waste to ensure complete destruction of the active compound.
-
Maintain a record of waste disposal, including manifests provided by the disposal company.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
